6-Fluoro-1-tetralone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYZZEHPEKDFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565336 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-67-3 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoro-1-tetralone, a fluorinated aromatic ketone of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its potential applications in drug discovery.
Core Properties and Identification
This compound, identified by the CAS Number 703-67-3 , is a derivative of tetralone, a bicyclic aromatic hydrocarbon.[1][2] The incorporation of a fluorine atom can significantly modify the compound's physicochemical and biological properties, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.
| Property | Value | Source |
| CAS Number | 703-67-3 | [1][2] |
| Molecular Formula | C₁₀H₉FO | [2][4] |
| Molecular Weight | 164.18 g/mol | [2][4] |
| Boiling Point | 75 °C at 0.6 Torr | [5] |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | Typically available at ≥95% or 97% | [4][6] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [5] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra is limited, ¹H NMR data has been reported.
¹H NMR (400 MHz, CDCl₃): δ 8.04 (dd, 1H), 6.99 (dt, 1H), 6.92 (dd, 1H), 2.97 (t, 2H), 2.64 (t, 2H), 2.16 (m, 2H).[7]
Note: A comprehensive analysis would also include ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Researchers are advised to acquire these spectra for complete characterization of their samples.
Synthesis Protocol
The following section details a common experimental procedure for the synthesis of this compound.
Synthesis of this compound from 4-(3-fluorophenyl)butyric acid
This method involves an intramolecular Friedel-Crafts acylation reaction.
Materials:
-
4-(3-fluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Nitrogen gas supply
-
Water (for quenching)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is heated to 110°C under a nitrogen atmosphere.[7]
-
The reaction mixture is maintained at this temperature for 2 hours.[7]
-
After the reaction is complete, the mixture is cooled to room temperature.[7]
-
The reaction is quenched by the addition of water and the mixture is diluted with diethyl ether.[7]
-
The organic phase is washed twice with a saturated aqueous sodium bicarbonate solution.[7]
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield this compound.[7]
Expected Yield: Approximately 87%.[7]
The synthesis workflow is illustrated in the diagram below.
Caption: Synthesis of this compound via intramolecular Friedel-Crafts acylation.
Applications in Drug Discovery and Research
The tetralone scaffold is a valuable building block in medicinal chemistry, appearing in a variety of biologically active compounds. Tetralone derivatives have been investigated for a range of therapeutic applications, including as antibacterial, antitumor, and central nervous system (CNS) active agents. The introduction of a fluorine atom, as in this compound, is a common strategy to modulate a molecule's properties for improved drug-like characteristics.[3]
While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active tetralones suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. Researchers may utilize this compound in the development of new compounds for screening in various biological assays.
The general workflow for utilizing a compound like this compound in an early-stage drug discovery process is depicted below.
Caption: A generalized workflow for the use of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block for synthetic and medicinal chemists. Its straightforward synthesis and the known biological relevance of the tetralone scaffold make it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. chemwhat.com [chemwhat.com]
- 2. acubiochem.com [acubiochem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 703-67-3 [chemicalbook.com]
physical and chemical properties of 6-Fluoro-1-tetralone
An In-depth Technical Guide to 6-Fluoro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document details its key characteristics, experimental protocols for its synthesis, and its potential applications as a versatile building block for more complex molecules.
Core Physical and Chemical Properties
This compound, with the CAS Number 703-67-3, is a solid organic compound.[1] Its incorporation of a fluorine atom into the tetralone scaffold can significantly alter its electronic properties, reactivity, and metabolic stability, making it a valuable intermediate in the development of novel pharmaceuticals.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉FO | [1][2][3][4] |
| Molecular Weight | 164.18 g/mol | [1][2][3][4] |
| CAS Number | 703-67-3 | [2][3][5][6] |
| Boiling Point | 269.5°C at 760 mmHg75°C at 0.6 Torr | [2][7] |
| Density | 1.2 ± 0.1 g/cm³1.198 ± 0.06 g/cm³ (Predicted) | [2][7] |
| Flash Point | 102.3 ± 14.5 °C | [2] |
| Refractive Index | 1.543 | [2] |
| Appearance | Beige solid | [1] |
| Purity | ≥ 95% - 99% (NMR) | [1][3][8] |
| Storage | Room Temperature, Sealed in dry conditions0-8 °C recommended | [1][7] |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) data provides detailed information about the hydrogen atoms in the molecule.
| Data | Value |
| Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Chemical Shifts (δ) | 2.16 (m, 2H), 2.64 (t, 2H), 2.97 (t, 2H), 6.92 (dd, 1H), 6.99 (dt, 1H), 8.04 (dd, 1H) |
Note: Specific Infrared (IR) and Mass Spectrometry (MS) data for this compound were not available in the cited search results. Researchers should perform these analyses for comprehensive characterization.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid.[2][5]
Methodology:
-
Reaction Setup: A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is prepared in a reaction vessel.[5]
-
Heating: The mixture is heated to 110°C under a nitrogen atmosphere for two hours to facilitate cyclization.[5]
-
Quenching: After cooling to room temperature, the reaction is carefully quenched with water.[2][5]
-
Extraction: The aqueous mixture is diluted with ether, and the organic layer is separated.[2][5]
-
Washing: The organic phase is washed twice with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by washes with water and saturated brine.[2]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[2][5]
-
Purification: The crude oil can be further purified by silica gel chromatography, eluting with a mixture of hexanes and ethyl acetate (e.g., 9:1 ratio) to obtain the pure this compound.[2]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Reactivity and Applications
Tetralones are a class of bicyclic aromatic compounds that serve as crucial intermediates in organic synthesis.[9] The tetralone structure is found in a variety of natural products and is a key scaffold for developing new drugs.[9]
This compound is particularly valuable as a building block in medicinal chemistry.[1] Its unique fluorine substitution can enhance metabolic stability and binding affinity of target molecules.[1] It is utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials like dyes and pigments.[1] Research applications include its use as an intermediate in developing anti-inflammatory and analgesic drugs and in studies investigating enzyme inhibition and receptor binding.[1]
The diagram below conceptualizes the role of this compound in a typical drug discovery pipeline.
Caption: Role of this compound in a Drug Discovery Workflow.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound is associated with the following hazard statement:
-
H315: Causes skin irritation. [2]
Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11] Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. acubiochem.com [acubiochem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 703-67-3 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | China | Manufacturer | Shanghai Rlavie Technology Co ltd [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
6-Fluoro-1-tetralone structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Fluoro-1-tetralone, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its chemical structure, molecular properties, and a detailed experimental protocol for its synthesis.
Core Compound Properties
This compound is a fluorinated derivative of tetralone. Its structure consists of a bicyclic aromatic ketone, specifically a dihydronaphthalenone, with a fluorine atom substituted at the 6th position of the aromatic ring. This fluorine substitution can significantly influence the molecule's reactivity and biological properties, making it a valuable building block in medicinal chemistry.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₉FO | [1][2] |
| Molecular Weight | 164.18 g/mol | [1][2] |
| CAS Number | 703-67-3 | [1][2] |
| Appearance | Beige solid | |
| Melting Point | 53-62 °C |
Experimental Protocols
This section details a common laboratory-scale synthesis of this compound via intramolecular Friedel-Crafts acylation.
Synthesis of this compound from 4-(3-fluorophenyl)butyric acid
This procedure outlines the cyclization of 4-(3-fluorophenyl)butyric acid to form this compound using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.[3][4]
Materials:
-
4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol)
-
Polyphosphoric acid (PPA) (2 g)
-
Nitrogen gas (for inert atmosphere)
-
Water (for quenching)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g) and polyphosphoric acid (2 g) is prepared in a suitable reaction flask.[3]
-
The mixture is heated to 110°C under a nitrogen atmosphere for 2 hours.[3]
-
After the reaction is complete, the mixture is cooled to room temperature.[3]
-
The reaction is quenched by the careful addition of water.[3]
-
The reaction mixture is then diluted with diethyl ether for extraction.[3]
-
The organic layer is washed twice with a saturated aqueous solution of sodium bicarbonate.[3]
-
The separated organic phase is dried over anhydrous sodium sulfate.[3]
-
The solvent is removed by concentration (e.g., rotary evaporation) to yield the crude product.[3]
-
This procedure yields this compound (1.51 g, 87% yield).[3]
-
The final product can be characterized by NMR spectroscopy.[3]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Solubility Profile of 6-Fluoro-1-tetralone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1-tetralone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. Its structure serves as a key building block in the synthesis of various pharmaceutical agents. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, making this compound a valuable intermediate in the design of novel therapeutics.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of its expected solubility characteristics, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing its dissolution.
Predicted Solubility of this compound
The following table summarizes the experimentally determined solubility of 4-(3,4-dichlorophenyl)-1-tetralone at 298.15 K (25 °C) and can be used as a qualitative guide to predict the solubility of this compound. The presence of the polar ketone group and the relatively nonpolar fluorinated aromatic ring suggests that this compound will exhibit good solubility in moderately polar to polar aprotic solvents.
Table 1: Experimentally Determined Solubility of a Structurally Similar Compound, 4-(3,4-dichlorophenyl)-1-tetralone, in Various Organic Solvents at 298.15 K (25 °C).
| Solvent | Molar Mass ( g/mol ) | Mole Fraction (x1) | Solubility ( g/100g solvent) |
| Methanol | 32.04 | 0.0048 | 4.34 |
| Ethanol | 46.07 | 0.0055 | 3.49 |
| 2-Propanol | 60.10 | 0.0049 | 2.37 |
| Acetone | 58.08 | 0.0612 | 31.79 |
| Toluene | 92.14 | 0.0210 | 6.57 |
| N,N-Dimethylformamide | 73.09 | 0.1221 | 63.34 |
| Tetrahydrofuran | 72.11 | 0.1384 | 59.88 |
Data adapted from a study on 4-(3,4-dichlorophenyl)-1-tetralone.[1][2][3]
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[6][7][8][9][10] The following protocol provides a detailed methodology for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a minimum of 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
3.3. Data Calculation
Calculate the solubility of this compound in the respective solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
4.2. Factors Influencing Solubility
The solubility of a solid organic compound like this compound in an organic solvent is governed by a complex interplay of several factors. The principle of "like dissolves like" is a fundamental concept, where substances with similar polarities tend to be more soluble in each other.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. scielo.br [scielo.br]
- 11. youtube.com [youtube.com]
Spectroscopic Analysis of 6-Fluoro-1-tetralone: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 6-Fluoro-1-tetralone (CAS No: 703-67-3), a fluorinated heterocyclic compound relevant to researchers, scientists, and professionals in drug development. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.
Molecular Structure and Properties
This compound is a bicyclic aromatic ketone with the chemical formula C₁₀H₉FO.[1][2] Its structure consists of a benzene ring fused to a cyclohexanone ring, with a fluorine atom substituted at the 6th position of the aromatic ring.
Spectroscopic Data
The following sections present the expected and reported spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic and aliphatic protons. The reported chemical shifts (δ) in parts per million (ppm) relative to a standard reference are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.04 | dd | 1H | Aromatic H (H-5) |
| 6.99 | dt | 1H | Aromatic H (H-7) |
| 6.92 | dd | 1H | Aromatic H (H-8) |
| 2.97 | t | 2H | -CH₂- (adjacent to aromatic ring) |
| 2.64 | t | 2H | -CH₂- (adjacent to carbonyl) |
| 2.16 | m | 2H | -CH₂- |
dd = doublet of doublets, dt = doublet of triplets, t = triplet, m = multiplet
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. While a specific experimental spectrum for this compound is not widely available, the expected chemical shifts can be predicted based on the functional groups present.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~197 | Carbonyl | C=O |
| ~165 (d, ¹JCF ≈ 250 Hz) | Aromatic | C-F |
| ~145 | Aromatic | Quaternary C |
| ~132 | Aromatic | Quaternary C |
| ~128 (d) | Aromatic | CH |
| ~115 (d) | Aromatic | CH |
| ~113 (d) | Aromatic | CH |
| ~39 | Aliphatic | -CH₂- |
| ~30 | Aliphatic | -CH₂- |
| ~23 | Aliphatic | -CH₂- |
d = doublet due to C-F coupling
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and the C-F bond.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
| ~850-800 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 164.18 g/mol ), the mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 164 | [M]⁺˙ | Molecular Ion |
| 136 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 135 | [M - CHO]⁺ | Loss of a formyl radical |
| 108 | [M - CO - C₂H₄]⁺˙ | Loss of CO and ethylene |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within this compound.
References
The Genesis and Evolution of Fluorinated Tetralones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive compounds. The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological activities. The fusion of these two entities—the tetralone core and fluorine atoms—has given rise to the class of fluorinated tetralones, compounds that have demonstrated significant potential in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. This in-depth technical guide explores the discovery, history, synthesis, and biological significance of this important class of molecules.
A Historical Perspective: The Emergence of Fluorinated Tetralones
The history of fluorinated tetralones is not marked by a single, seminal discovery but rather by the confluence of two major streams of chemical research: the synthesis of the tetralone framework and the development of methods for organofluorine chemistry.
The synthesis of the parent compound, 1-tetralone, has been known for over a century, with the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid being a classic and enduring method for its preparation. This reaction, typically promoted by strong acids such as polyphosphoric acid or methanesulfonic acid, provides an efficient route to the bicyclic ketone core.
The introduction of fluorine into aromatic rings gained significant momentum in the mid-20th century. One of the key early methods for the synthesis of fluoroaromatic compounds was the Balz-Schiemann reaction. The development of more versatile and milder fluorinating reagents has since expanded the synthetic chemist's toolbox.
The convergence of these two fields led to the preparation of fluorinated tetralones. An early and illustrative method for the synthesis of a simple fluorinated tetralone is the intramolecular Friedel-Crafts cyclization of a fluorinated precursor. For instance, the synthesis of 6-fluoro-1-tetralone can be achieved by heating 4-(3-fluorophenyl)-butyric acid with polyphosphoric acid[1]. This straightforward approach opened the door for the exploration of the chemical space of fluorinated tetralones and their potential applications.
Synthesis of Fluorinated Tetralones: Key Methodologies
The primary and most historically significant method for the synthesis of fluorinated tetralones is the intramolecular Friedel-Crafts acylation of fluorinated 4-phenylbutanoic acid derivatives.
Intramolecular Friedel-Crafts Acylation
This powerful cyclization reaction forms the tetralone ring system in a single step. The general workflow involves the preparation of a 4-(fluorophenyl)butanoic acid precursor, followed by acid-catalyzed ring closure.
Experimental Protocol: Synthesis of this compound [1]
Materials:
-
4-(3-Fluorophenyl)-butyric acid (1.92 g, 10.5 mmol)
-
Polyphosphoric acid (PPA) (2 g)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-(3-fluorophenyl)-butyric acid and polyphosphoric acid is heated at 110°C under a nitrogen atmosphere for two hours.
-
After cooling to room temperature, the reaction is quenched by the addition of water.
-
The mixture is diluted with diethyl ether.
-
The organic layer is washed twice with saturated aqueous sodium bicarbonate.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
Purification of the crude product provides this compound (1.51 g, 87% yield).
Biological Activities and Therapeutic Potential
Fluorinated tetralones have emerged as promising scaffolds in drug discovery, with demonstrated activities in several therapeutic areas, most notably in oncology and neurodegenerative diseases. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic properties.
Anticancer Activity
Several studies have highlighted the potential of fluorinated tetralone derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Longifolene-derived tetralone with 4-fluorophenyl | MCF-7 | 4.42 ± 2.93 | [2] |
| Longifolene-derived tetralone with 3-nitrophenyl | A549 | 9.89 ± 1.77 | [2] |
| Thiazoline-tetralin with 4-fluorophenyl | A549 | > 100 | [3] |
Table 1: Anticancer Activity of Selected Fluorinated Tetralone Derivatives.
The precise mechanisms by which fluorinated tetralones exert their anticancer effects are still under investigation, but they may involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Neuroprotective Effects
The tetralone scaffold is also being explored for the development of agents to treat neurodegenerative disorders such as Alzheimer's disease. The introduction of fluorine can be a strategic modification to enhance the neuroprotective properties of these molecules.
| Compound/Derivative | Biological Target/Assay | Activity (IC50/EC50 in µM) | Reference |
| α,β-Unsaturated tetralone derivative (compound 3f) | Acetylcholinesterase (AChE) Inhibition | 0.045 ± 0.02 | [4] |
| α,β-Unsaturated tetralone derivative (compound 3f) | Monoamine Oxidase B (MAO-B) Inhibition | 0.88 ± 0.12 | [4] |
| Thiazoline-tetralin with 4-fluorophenyl | Acetylcholinesterase (AChE) Inhibition (% inhibition) | 49.92% at 10 µg/mL | [3] |
Table 2: Neuroprotective and Related Activities of Selected Fluorinated Tetralone Derivatives.
Signaling Pathways
While the specific signaling pathways directly modulated by fluorinated tetralones are an active area of research, studies on the effects of fluoride ions on cellular signaling can provide valuable insights into their potential mechanisms of action. Fluoride has been shown to influence several key pathways involved in cell growth, survival, and inflammation, including the PI3K/Akt, MAPK, and Wnt signaling pathways. It is plausible that fluorinated tetralones, through their unique chemical properties, could also interact with and modulate these critical cellular cascades.
Conclusion and Future Directions
The field of fluorinated tetralones represents a promising frontier in medicinal chemistry. The historical development of their synthesis, rooted in the principles of Friedel-Crafts chemistry and organofluorine synthesis, has provided a robust platform for the creation of a diverse range of derivatives. The demonstrated anticancer and neuroprotective activities of these compounds underscore their therapeutic potential.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by fluorinated tetralones is crucial for rational drug design and optimization.
-
Expansion of the Chemical Space: The development of novel synthetic methodologies will enable the creation of more complex and diverse fluorinated tetralone libraries for biological screening.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be essential to identify the key structural features responsible for the desired biological activities and to optimize potency, selectivity, and pharmacokinetic profiles.
As our understanding of the intricate roles of fluorine in drug design continues to grow, fluorinated tetralones are poised to remain a significant and fruitful area of investigation for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
synthesis of 6-Fluoro-1-tetralone from 4-(3-fluorophenyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-Fluoro-1-tetralone from 4-(3-fluorophenyl)butyric acid, a key chemical transformation in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.
Core Synthesis: Intramolecular Friedel-Crafts Acylation
The synthesis of this compound from 4-(3-fluorophenyl)butyric acid is achieved through an intramolecular Friedel-Crafts acylation. This acid-catalyzed cyclization is a fundamental and efficient method for the formation of cyclic ketones.[1][2] In this specific transformation, the carboxylic acid group of 4-(3-fluorophenyl)butyric acid is activated by a strong acid, typically polyphosphoric acid (PPA), to generate an acylium ion electrophile. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form the six-membered ring of the tetralone system. The fluorine substituent on the phenyl ring directs the cyclization to the para position, yielding the desired this compound isomer.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 4-(3-fluorophenyl)butyric acid.
| Parameter | Value | Reference |
| Starting Material | 4-(3-fluorophenyl)butyric acid | [3] |
| Reagent | Polyphosphoric Acid (PPA) | [3] |
| Product | This compound | [3] |
| Molar Ratio (Substrate:PPA) | 1 : 0.95 (by weight) | [3] |
| Reaction Temperature | 110°C | [3] |
| Reaction Time | 2 hours | [3] |
| Yield | 87% | [3] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established procedures.[3]
Materials:
-
4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol)
-
Polyphosphoric acid (2 g)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Equipment:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is placed in a round-bottom flask equipped with a stirrer and a condenser.
-
The reaction mixture is heated to 110°C under a nitrogen atmosphere and maintained at this temperature for two hours with continuous stirring.
-
After two hours, the reaction is allowed to cool to room temperature.
-
The reaction mixture is then quenched by the careful addition of water.
-
The product is extracted from the aqueous mixture with diethyl ether.
-
The organic layer is washed twice with a saturated aqueous sodium bicarbonate solution to remove any unreacted acid.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The final product is obtained as a solid (1.51 g, 87% yield).
Product Characterization:
The structure of the synthesized this compound can be confirmed by spectroscopic methods. The reported 1H NMR data in CDCl3 is as follows: δ 2.16 (m, 2H), 2.64 (t, 2H), 2.97 (t, 2H), 6.92 (dd, 1H), 6.99 (dt, 1H), 8.04 (dd, 1H).[3]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Potential Biological Activity of 6-Fluoro-1-Tetralone Derivatives: A Technical Guide
Executive Summary: The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse range of pharmacologically active compounds.[1][2] The introduction of a fluorine atom, specifically at the 6-position, can significantly enhance the metabolic stability and biological activity of these derivatives.[3][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of 6-fluoro-1-tetralone derivatives. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes critical workflows and pathways to support researchers, scientists, and drug development professionals in this promising area of study. The activities discussed herein span anticancer, antimicrobial, and neuroprotective domains, highlighting the versatility and therapeutic potential of this chemical class.
Introduction to the 1-Tetralone Scaffold
The 1-tetralone core, a bicyclic aromatic ketone, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1][5] Its rigid structure provides a reliable framework for the spatial orientation of various functional groups, making it an ideal starting point for designing novel therapeutic agents. Derivatives of 1-tetralone have demonstrated a wide spectrum of biological activities, including anticancer, antidepressant, antileishmanial, and antidiabetic properties.[1]
The strategic incorporation of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. The 6-fluoro substitution on the 1-tetralone ring, in particular, can improve metabolic stability, enhance binding affinity to biological targets, and increase cell membrane permeability.[4] Consequently, this compound serves as a key intermediate in the synthesis of complex molecules with potential therapeutic value.[3]
Synthesis of Bioactive this compound Derivatives
The synthesis of biologically active compounds from this compound typically involves modifications at the C2 position or reactions involving the ketone group. A common strategy is the Claisen-Schmidt condensation of the tetralone derivative with various aromatic aldehydes to form α,β-unsaturated ketones (chalcones), which are versatile intermediates for synthesizing a variety of heterocyclic compounds.
Caption: General synthetic scheme for producing bioactive heterocyclic derivatives from a tetralone precursor.
Key Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for multiple biological activities. This section summarizes the key findings and presents the associated quantitative data.
Anticancer Activity
Several studies have highlighted the potential of tetralone derivatives as anticancer agents.[1] Chalcone-based derivatives, in particular, have shown significant cytotoxicity against various human tumor cell lines.
Table 1: Anticancer Activity of Tetralin-Derived Compounds
| Compound ID | Target Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 3a | HeLa (Cervical Carcinoma) | 3.5 | [6][7] |
| 3a | MCF-7 (Breast Carcinoma) | 4.5 | [6][7] |
| 3b | HeLa | 10.5 | [7] |
| 6a | HeLa | 7.1 | [7] |
| 6b | HeLa | 10.9 | [7] |
| 7a | HeLa | 8.1 | [7] |
| 7b | HeLa | 5.9 | [7] |
| 7c | HeLa | 6.5 | [7] |
Note: Compounds are derivatives of 6-acetyltetralin, a closely related precursor.
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of approximately 5x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8]
Antimicrobial Activity
Tetralone derivatives have also been explored for their antibacterial and antifungal properties.[9][10] The incorporation of moieties like aminoguanidine can yield compounds with potent activity against clinically relevant pathogens, including drug-resistant strains.[9]
Table 2: Antimicrobial Activity of Tetralone Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| 2D | S. aureus ATCC 29213 | 0.5 | 4 | [9] |
| 2D | MRSA-2 | 1 | 4 | [9] |
| Various | E. coli, Salmonella spp., MRSA, B. cereus | 31.25 - 62.5 | - | [11] |
Note: Compound 2D is an aminoguanidine-tetralone derivative.
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5x10⁵ CFU/mL). Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9]
Neuroprotective Activity
A growing body of evidence suggests that tetralone derivatives could be valuable in the treatment of neurodegenerative disorders like Alzheimer's disease.[12] Their mechanism of action often involves a multi-target approach, including the inhibition of key enzymes and the prevention of amyloid-beta (Aβ) peptide aggregation.
Table 3: Neuroprotective Activity of Tetralone Derivatives
| Compound ID | Target/Assay | IC50 (µM) | % Inhibition/Disassembly | Reference |
|---|---|---|---|---|
| 3f | Acetylcholinesterase (AChE) | 0.045 | - | [12] |
| 3f | Monoamine Oxidase B (MAO-B) | 0.88 | - | [12] |
| 3f | Aβ Fibril Disassembly | - | 78.2% | [12] |
| 4h | Acetylcholinesterase (AChE) | - | 49.92% |[13] |
References
- 1. nbinno.com [nbinno.com]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Fluorine in Enhancing the Bioactivity of Tetralone Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer and antimicrobial to antidepressant therapies. The modification of this versatile scaffold provides a fertile ground for the development of novel therapeutics. A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their pharmacological profiles. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall bioactivity. This technical guide provides an in-depth analysis of the role of fluorine in modifying the bioactivity of tetralone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Impact of Fluorination on the Bioactivity of Tetralone Derivatives
The introduction of fluorine into the tetralone scaffold can lead to significant improvements in therapeutic potential. Fluorination can modulate the electronic properties of the molecule, affecting its interaction with biological targets, and can block sites of metabolic degradation, thereby increasing the compound's half-life. The following sections present a summary of quantitative data demonstrating the impact of fluorine on the anticancer, antimicrobial, and enzyme-inhibiting activities of tetralone derivatives.
Anticancer Activity
Fluorinated tetralone derivatives have shown promising results as anticancer agents. The data below illustrates the cytotoxic effects of various fluorinated and non-fluorinated tetralone analogs against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(2,6-difluorobenzylidene)-tetralone | Hela | 10.5 | |
| 1b | 2-(2,6-dichlorobenzylidene)-tetralone | Hela | 3.5 | |
| 2a | Thiazoline-tetralin with 4-fluoro substitution | A549 | 48.6 (for 50.78% DNA synthesis inhibition) | |
| 2b | Thiazoline-tetralin with 4-chloro substitution | A549 | Lower than cisplatin | |
| 3a | Fluorinated 1,2,3-triazole hybrid | MCF-7 | 1.62 - 20.84 | |
| 3b | Non-fluorinated 1,2,3-triazole hybrid | MCF-7 | Less active than fluorinated analog | |
| 4a | Fluorinated aminophenylhydrazine | A549 | 0.64 |
Antimicrobial Activity
The antimicrobial potential of tetralone derivatives can also be significantly influenced by fluorination. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |
| 5a | Tetralone with one or two fluorine substitutions | Gram-positive bacteria | 0.5 - 4 | |
| 5b | Tetralone with two trifluoromethyl groups | Gram-positive bacteria | Decreased activity (2-16 times) | |
| 6a | Fluorinated imine linked 1,2,3-triazole | B. subtilis | 0.0123 (µmol/mL) | |
| 6b | Fluorinated imine linked 1,2,3-triazole | S. aureus | 0.0061 (µmol/mL) | |
| 6c | Ciprofloxacin (control) | S. aureus | 0.0094 (µmol/mL) |
Enzyme Inhibition: Monoamine Oxidase (MAO)
Tetralone derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases like Parkinson's and depression. Fluorine substitution can enhance the inhibitory potency and selectivity of these compounds.
| Compound ID | Structure/Substitution | Target | IC50 (nM) | Ki (nM) | Selectivity (MAO-B/A) | Reference |
| 7a | 6-(3-Fluorobenzyloxy)-α-tetralone | MAO-B | 7.8 | - | >12821 | |
| 7b | 6-(3-Chlorobenzyloxy)-α-tetralone | MAO-B | 4.9 | - | >20408 | |
| 7c | 6-(3-Iodobenzyloxy)-α-tetralone | MAO-B | 4.5 | - | 287 | |
| 8a | Carbonyl trifluoride and sulfonamide derivative | MAO-B | - | 837.9 | - | |
| 8b | Rasagiline (control) | MAO-B | - | 28500 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of fluorinated tetralone derivatives.
Synthesis of a Fluorinated Tetralone Derivative (e.g., 6-Fluoro-α-tetralone)
This protocol is a general representation of a Friedel-Crafts acylation, a common method for synthesizing tetralones.
Materials:
-
4-Fluorophenylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, reflux a solution of 4-fluorophenylbutyric acid in an excess of thion
Commercial Sourcing and Synthetic Applications of 6-Fluoro-1-tetralone: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – 6-Fluoro-1-tetralone, a fluorinated aromatic ketone, is a valuable building block for medicinal chemists and researchers in drug discovery. Its unique structural features make it a versatile intermediate for the synthesis of a wide range of bioactive molecules. This technical guide provides an in-depth overview of commercial suppliers, key chemical data, and detailed experimental protocols for the synthesis and application of this compound.
Commercial Availability
A critical first step for any research endeavor is securing a reliable source of starting materials. This compound is readily available from a number of commercial suppliers specializing in research chemicals. Purity levels and available quantities vary by supplier, allowing researchers to select a grade appropriate for their specific needs.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Amerigo Scientific | 703-67-3 | C10H9FO | 164.18 | >95% | Contact for details |
| ACUBIOCHEM | 703-67-3 | C10H9FO | 164.18 | 95% | 10g, 25g |
| Key Organics | 703-67-3 | C10H9FO | 164.18 | >90% | 1mg, 5mg, 10mg, 50mg, 100mg |
| ChemicalBook | 703-67-3 | C10H9FO | 164.18 | Varies | Varies |
| CymitQuimica | 703-67-3 | C10H9FO | 164.18 | 97% | 100mg, 250mg, 1g, 5g, 25g, 100g |
| Alfa Chemistry | 703-67-3 | C10H9FO | 164.18 | Contact for details | Contact for details |
Synthesis of this compound
For researchers who prefer to synthesize their own starting materials or require custom isotopic labeling, a reliable protocol for the preparation of this compound has been reported. The synthesis involves an intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid.
Experimental Protocol: Synthesis of 6-Fluoro-3,4-dihydro-2H-naphthalen-1-one[1]
Materials:
-
4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol)
-
Polyphosphoric acid (2 g)
-
Nitrogen gas
-
Water
-
Ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-(3-fluorophenyl)butyric acid and polyphosphoric acid is heated at 110°C under a nitrogen atmosphere for two hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is diluted with ether and washed twice with saturated aqueous sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the title compound.
Yield: 1.51 g (87%)
Characterization (NMR, 400 MHz, CDCl3): δ 2.16 (m, 2H), 2.64 (t, 2H), 2.97 (t, 2H), 6.92 (dd, 1H), 6.99 (dt, 1H), 8.04 (dd, 1H).
Applications in the Synthesis of Bioactive Molecules
The utility of this compound lies in its reactivity as a ketone and its fluorinated aromatic ring, which can be further functionalized. While specific signaling pathways involving this exact molecule are not extensively documented in publicly available literature, the broader class of tetralones serves as a crucial scaffold in the development of various therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.
The following workflow illustrates the general approach for utilizing this compound in a drug discovery context.
Synthesis of Heterocyclic Derivatives
A common application of tetralones is in the synthesis of fused heterocyclic systems, which are prevalent in many classes of drugs. The following is a representative, though not specific to the 6-fluoro derivative, multi-component reaction to form a benzo[h]quinoline derivative, illustrating the reactivity of the tetralone core.
Conceptual Experimental Protocol: Synthesis of 2-Alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline Derivatives
This protocol is adapted from a general method for α-tetralone and demonstrates a potential synthetic route.[1]
Materials:
-
α-tetralone (or this compound)
-
Aromatic aldehyde
-
Malononitrile
-
Alcohol (e.g., ethanol, methanol)
-
Sodium alkoxide (e.g., sodium ethoxide, sodium methoxide)
Procedure:
-
A mixture of the α-tetralone, aromatic aldehyde, and malononitrile is prepared in the chosen alcohol.
-
A catalytic amount of the corresponding sodium alkoxide is added to the mixture.
-
The reaction is stirred, typically at room temperature or with gentle heating, until completion (monitored by TLC).
-
The product is isolated by precipitation upon addition of water or by standard workup and purification by chromatography.
Conclusion
This compound is a commercially accessible and synthetically versatile building block for researchers in drug discovery and medicinal chemistry. Its utility as a precursor to complex heterocyclic systems makes it a valuable tool in the development of novel therapeutic agents. The provided experimental protocol for its synthesis and the conceptual framework for its application offer a solid foundation for its incorporation into research programs.
References
An In-depth Technical Guide to the Safe Handling of 6-Fluoro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling precautions for 6-Fluoro-1-tetralone (CAS No. 703-67-3), a fluorinated heterocyclic compound utilized in various research and development applications, including as a building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for the proper design of experiments and for understanding the behavior of the compound under various conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉FO | [1][2][3] |
| Molecular Weight | 164.18 g/mol | [1][2] |
| Appearance | Colorless to off-white solid (<24.5°C), liquid (>24.5°C) | [4] |
| Boiling Point | 269.5°C at 760 mmHg; 75°C at 0.6 Torr | [4][5] |
| Melting Point | Not clearly defined, transitions from solid to liquid around room temperature | [4] |
| Flash Point | 102.3 ± 14.5 °C | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Solubility | Insoluble in water; soluble in organic solvents. | [6][7] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The GHS classification and associated hazard and precautionary statements are summarized below.
GHS Classification
| Classification | Code | Description | Pictogram | Signal Word |
| Skin Irritation | H315 | Causes skin irritation | Warning | |
| Eye Irritation | H319 | Causes serious eye irritation | Warning | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | Warning |
Note: The GHS classification is based on available data and may be subject to revision.
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[5] |
| H319 | Causes serious eye irritation.[8] | |
| H335 | May cause respiratory irritation.[8] | |
| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| P264 | Wash skin thoroughly after handling.[5][6] | |
| P271 | Use only outdoors or in a well-ventilated area.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][8] | |
| Precautionary (Response) | P302 + P352 | IF ON SKIN: Wash with plenty of water.[5] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[8] | |
| P321 | Specific treatment (see supplemental first aid instructions on this label).[5] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[5] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8] | |
| P362 | Take off contaminated clothing and wash before reuse.[5] | |
| Precautionary (Storage) | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5][6] |
| P405 | Store locked up.[5][9] | |
| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Handling and Storage Protocols
Proper handling and storage are paramount to minimizing risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.
Caption: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep containers tightly closed to prevent contamination and reaction with moisture or air. The recommended storage temperature is room temperature, sealed in a dry environment.[4][10]
-
Incompatible Materials: Keep away from strong oxidizing agents.[8]
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
First Aid Measures
The following diagram illustrates the appropriate first aid response for different types of exposure.
Caption: First aid measures for exposure to this compound.
Spill and Leak Procedures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in section 3.1.
-
Containment and Cleaning: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid generating dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Experimental Protocols and Methodologies
While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound.
General Handling Workflow
The logical flow for safely handling this compound in a laboratory setting is depicted below.
Caption: A standard workflow for the safe handling of this compound in a laboratory.
Potential Biological Effects and Signaling Pathways
While specific toxicological data for this compound is limited, research on related tetralone derivatives suggests potential biological activity. Some tetralone compounds have been identified as inhibitors of the macrophage migration inhibitory factor (MIF) tautomerase activity. MIF is a pro-inflammatory cytokine, and its inhibition can modulate inflammatory responses. A potential signaling pathway affected by tetralone derivatives is the NF-κB pathway, a key regulator of inflammation.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the activity of similar compounds.
Caption: A potential signaling pathway affected by tetralone derivatives, such as this compound.
It is important to note that this is a generalized pathway based on the broader class of tetralone compounds. Further research is required to elucidate the specific biological effects and signaling pathways of this compound.
Disposal Considerations
All waste containing this compound should be considered hazardous.
-
Waste Containers: Collect waste in clearly labeled, sealed containers.
-
Disposal Method: Dispose of chemical waste through a licensed and approved waste disposal company. Do not dispose of down the drain or in general waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be trained in the safe handling of hazardous chemicals and should consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemwhat.com [chemwhat.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound | 703-67-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 8. fishersci.fr [fishersci.fr]
- 9. fishersci.com [fishersci.com]
- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Synthetic Routes to 6-Fluoro-1-tetralone and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-Fluoro-1-tetralone and its analogs. These compounds are important intermediates in the development of various therapeutic agents, including those targeting cancer and central nervous system (CNS) disorders. The primary synthetic strategy involves an intramolecular Friedel-Crafts acylation of a substituted 4-phenylbutyric acid.
Key Synthetic Pathways
The most common and efficient route to this compound is the cyclization of 4-(3-fluorophenyl)butyric acid. This reaction is typically catalyzed by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). The overall synthetic workflow can be broken down into two main stages: synthesis of the 4-(3-fluorophenyl)butyric acid precursor and its subsequent intramolecular Friedel-Crafts acylation.
Experimental Protocols
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol details the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid using polyphosphoric acid as the cyclizing agent.
Materials:
-
4-(3-fluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 4-(3-fluorophenyl)butyric acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to 80-100°C. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (usually 1-3 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Synthesis of this compound using Methanesulfonic Acid (MSA)
This protocol offers an alternative to PPA, using the less viscous and often easier to handle methanesulfonic acid.
Materials:
-
4-(3-fluorophenyl)butyric acid
-
Methanesulfonic acid (MSA)
-
Ice-cold water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add methanesulfonic acid.
-
Heat the acid to 85-100°C.
-
Slowly add 4-(3-fluorophenyl)butyric acid to the hot acid with stirring.
-
Maintain the reaction at this temperature for the specified time (typically 1-2 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into a beaker containing ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel with a hexane/ethyl acetate eluent system.
Data Presentation: Synthesis of 6-Substituted-1-Tetralone Analogs
The following table summarizes the synthesis of various 6-substituted-1-tetralone analogs via intramolecular Friedel-Crafts acylation, providing a comparison of reaction conditions and yields.
| Precursor | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Phenylbutyric acid | MSA | 85-100 | 1 | 1-Tetralone | Not specified | [1] |
| 4-(p-Tolyl)butyric acid | PPA | Not specified | Not specified | 6-Methyl-1-tetralone | High | [2] |
| 4-(m-Methoxyphenyl)butyric acid | Eaton's Reagent | 75 | 2 | 6-Methoxy-1-tetralone | 91 | [3] |
| γ-(3,4-dichloro)phenylbutyric acid | Thionyl chloride, then AlCl₃ | Not specified | Not specified | 6,7-Dichloro-1-tetralone | 73 (from acid) | [4] |
| 4-(3-Methoxyphenyl)butanoic acid | PPA | Not specified | Not specified | 6-Methoxy-1-tetralone | Not specified | [3] |
Synthesis of Precursor: 4-(3-fluorophenyl)butyric acid
The precursor, 4-(3-fluorophenyl)butyric acid, can be synthesized via a two-step process starting from 3-fluorobenzaldehyde and succinic anhydride.
A general procedure for a similar compound, 4-(4-fluorobenzoyl)butyric acid, involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride using aluminum chloride as a catalyst.[5] This is followed by a Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine hydrate and a strong base) to reduce the ketone to a methylene group, yielding the desired 4-arylbutyric acid.[2]
Analogs and Their Biological Significance
This compound and its analogs are valuable scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity of drug candidates.
Anticancer Applications: Several studies have explored the anticancer potential of tetralone derivatives. For instance, chalcone-based tetralone derivatives have been synthesized and evaluated for their biological activity.[6] The tetralone scaffold is a key component in some compounds designed to target various cancer cell lines.
Central Nervous System (CNS) Applications: The tetralone framework is also a core structure in ligands targeting dopamine receptors.[7][8] Alterations in dopamine signaling are implicated in various neurological and psychiatric disorders, making selective dopamine receptor ligands attractive therapeutic targets. The 6-fluoro substitution can modulate the electronic properties of the aromatic ring, potentially influencing receptor binding and selectivity. For example, fluorine substitution on the phenyl ring of some compounds has been shown to affect their affinity for serotonin 5-HT2A receptors.[9]
Conclusion
The synthesis of this compound and its analogs is readily achievable through well-established synthetic methodologies, primarily the intramolecular Friedel-Crafts acylation. The choice of catalyst, either PPA or MSA, can be adapted based on laboratory preference and scale. The versatility of the tetralone scaffold, combined with the favorable properties imparted by fluorine substitution, makes these compounds highly valuable for the development of novel therapeutics in oncology and neuroscience. Further exploration of structure-activity relationships of this compound analogs will likely lead to the discovery of potent and selective drug candidates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 4. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoro-1-tetralone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1-tetralone is a valuable and versatile fluorinated building block in organic synthesis, particularly in the realm of medicinal chemistry. The introduction of a fluorine atom into the tetralone scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making this compound a sought-after starting material for the synthesis of a diverse range of bioactive compounds.
These application notes provide an overview of the utility of this compound in the synthesis of key pharmaceutical agents, including Selective Estrogen Receptor Modulators (SERMs) and dopamine receptor ligands. Detailed experimental protocols for the synthesis of a key intermediate of the SERM, Lasofoxifene, are provided, along with illustrative diagrams of relevant signaling pathways and experimental workflows.
Application 1: Synthesis of Selective Estrogen Receptor Modulators (SERMs)
This compound is a crucial precursor for the synthesis of third-generation SERMs, such as Lasofoxifene. SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[1] For instance, they can act as estrogen agonists in bone, helping to prevent osteoporosis, while acting as antagonists in breast and uterine tissues, which is beneficial for the treatment and prevention of hormone-receptor-positive breast cancer.[2][3]
The synthesis of Lasofoxifene showcases a key application of this compound, where it undergoes a Grignard reaction followed by dehydration to construct the core structure of the final drug molecule.
Experimental Protocol: Synthesis of a Lasofoxifene Intermediate
This protocol details the first two steps in the synthesis of a key intermediate for Lasofoxifene, starting from this compound.
Step 1: Grignard Reaction of this compound with 4-methoxyphenylmagnesium bromide
This reaction forms the tertiary alcohol intermediate, 6-fluoro-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
Materials:
-
This compound
-
Magnesium turnings
-
4-Bromoanisole
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In a separate flask, dissolve 4-bromoanisole (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.
-
Once the reaction has started, add the remaining 4-bromoanisole solution dropwise via a dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent, (4-methoxyphenyl)magnesium bromide.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution, followed by 1 M HCl until the aqueous layer is acidic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-fluoro-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
Step 2: Dehydration of 6-fluoro-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol
This acid-catalyzed dehydration step forms the dihydronaphthalene intermediate.
Materials:
-
6-Fluoro-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-fluoro-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the dehydrated product.
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | 6-Fluoro-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | This compound | 4-Methoxyphenylmagnesium bromide | 85-95% |
| 2 | 6-Fluoro-3,4-dihydro-1-(4-methoxyphenyl)naphthalene | 6-Fluoro-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | p-Toluenesulfonic acid | 90-98% |
Signaling Pathway of SERMs (Antagonist Action)
Selective Estrogen Receptor Modulators like Lasofoxifene can act as antagonists in certain tissues, such as the breast. This antagonistic action involves binding to the estrogen receptor (ER) and inducing a conformational change that promotes the recruitment of corepressors, leading to the inhibition of estrogen-responsive gene transcription.[4][5]
Application 2: Synthesis of Dopamine Receptor Ligands
The tetralin scaffold is a privileged structure in the design of ligands for dopamine receptors.[6] this compound can be utilized as a starting material for the synthesis of various 2-aminotetralin derivatives, which are known to interact with dopamine receptors, particularly the D2 subtype. These compounds have potential applications in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[7]
The synthesis typically involves the conversion of the ketone in this compound to an amine functionality, followed by further modifications to introduce desired substituents.
Experimental Workflow: General Synthesis of 2-Amino-5-fluorotetralin Derivatives
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G proteins (Gi/o).[8][9] Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates the activity of downstream effector proteins.[10][11]
Conclusion
This compound is a highly valuable building block for the synthesis of medicinally important molecules. Its utility in constructing complex scaffolds for SERMs and dopamine receptor ligands highlights its significance in drug discovery and development. The provided protocols and diagrams serve as a practical guide for researchers interested in utilizing this versatile fluorinated intermediate in their synthetic endeavors. The strategic incorporation of fluorine via this compound offers a powerful tool for optimizing the properties of drug candidates.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-1-tetralone: A Versatile Scaffold for the Development of Novel Therapeutics
Application Note
Introduction
6-Fluoro-1-tetralone is a fluorinated derivative of the bicyclic aromatic compound tetralone. It serves as a crucial building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. The presence of the fluorine atom at the 6-position often enhances the metabolic stability, bioavailability, and target-binding affinity of the resulting molecules. This has led to the exploration of this compound derivatives in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of multi-target agents for Alzheimer's disease.
Application in Alzheimer's Disease: Multi-Target-Directed Ligands
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic dysfunction, monoamine oxidase (MAO) dysregulation, and the aggregation of amyloid-beta (Aβ) plaques. A promising therapeutic strategy involves the development of multi-target-directed ligands (MTDLs) that can simultaneously address several of these factors.
Derivatives of this compound have been investigated as MTDLs for AD. Specifically, α,β-unsaturated carbonyl derivatives synthesized from this compound have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and Aβ aggregation.
Quantitative Data Summary
The following table summarizes the in vitro biological activities of a lead compound, designated as Compound 3f , a chalcone derivative of this compound.
| Compound | Target Enzyme/Process | IC50 Value (µM) | Aβ Aggregation Inhibition (%) |
| 3f | Acetylcholinesterase (AChE) | 0.045 ± 0.02 | 78.2 ± 4.8 |
| Monoamine Oxidase-B (MAO-B) | 0.88 ± 0.12 |
Experimental Protocols
Synthesis of (E)-2-(benzylidene)-6-fluoro-3,4-dihydronaphthalen-1(2H)-one Derivatives (General Protocol)
This protocol describes a general method for the synthesis of α,β-unsaturated carbonyl derivatives of this compound via a Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Ice-cold water
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve equimolar quantities of this compound and the appropriate substituted benzaldehyde in ethanol in a flask and stir for 15 minutes.
-
Add freshly prepared 10% NaOH solution dropwise to the mixture and continue stirring for 1 hour.
-
Allow the reaction mixture to stand at room temperature for 24 hours.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with distilled water to remove any residual NaOH.
-
The crude product can be further purified by recrystallization from a suitable solvent.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle:
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product, which is measured spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE solution (from electric eel)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, AChE solution, and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATCI and DTNB solutions to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction and the percentage inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay
Principle:
This assay determines the inhibitory effect of a compound on the activity of MAO-B by measuring the production of a specific metabolite or a reporter molecule. A common method involves using a fluorometric substrate that generates a fluorescent product upon oxidation by MAO-B.
Materials:
-
MAO-B enzyme (recombinant human)
-
Assay buffer
-
Test compound
-
Fluorometric MAO-B substrate
-
Positive control inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add the assay buffer, MAO-B enzyme, and test compound to the wells of a 96-well plate.
-
Incubate the mixture for a specified time at 37°C.
-
Add the MAO-B substrate to initiate the reaction.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
Calculate the reaction rates and percentage inhibition for each test compound concentration.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
Principle:
This assay uses Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structures of Aβ fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.
Materials:
-
Aβ (1-42) peptide
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound
-
Thioflavin T (ThT) solution
-
96-well black plate with a clear bottom
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a solution of Aβ (1-42) in the assay buffer.
-
In a 96-well plate, mix the Aβ solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
At specified time points, add ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Calculate the percentage inhibition of Aβ aggregation by comparing the fluorescence of the samples with and without the test compound.
Visualizations
Caption: Synthetic and evaluation workflow for this compound derivatives.
Application Notes and Protocols for the Synthesis of 6-Fluoro-1-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 6-Fluoro-1-tetralone and its derivatives, which are valuable intermediates in medicinal chemistry and drug discovery. The unique structural motif of this compound makes it an attractive scaffold for the development of novel therapeutic agents, particularly in oncology and immunology.
Introduction
This compound is a fluorinated bicyclic ketone that serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds. Derivatives of this compound, particularly those with substitutions at the 2-position, have shown promising activity as anticancer and anti-inflammatory agents. This document outlines the synthesis of the parent compound and a detailed protocol for the preparation of 2-arylmethylene-6-fluoro-1-tetralone derivatives via the Claisen-Schmidt condensation.
Synthesis of the Parent Compound: this compound
A common and effective method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid.
Experimental Protocol:
A mixture of 4-(3-fluorophenyl)butyric acid (10.0 g, 54.3 mmol) and polyphosphoric acid (100 g) is heated to 110°C under a nitrogen atmosphere for 2 hours. After cooling to room temperature, the reaction mixture is quenched by the careful addition of 500 mL of ice-water. The aqueous layer is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Quantitative Data Summary for this compound Synthesis:
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Spectroscopic Data (¹H NMR) |
| 4-(3-fluorophenyl)butyric acid | Polyphosphoric acid | 110 | 2 | ~87 | δ 2.16 (m, 2H), 2.64 (t, 2H), 2.97 (t, 2H), 6.92 (dd, 1H), 6.99 (dt, 1H), 8.04 (dd, 1H) |
Synthesis of 2-Arylmethylene-6-fluoro-1-tetralone Derivatives
The 2-arylmethylene derivatives of this compound can be readily synthesized via a base-catalyzed Claisen-Schmidt (or Knoevenagel) condensation with various aromatic aldehydes. These α,β-unsaturated ketone derivatives are of significant interest due to their potential as Michael acceptors in biological systems, contributing to their anticancer and anti-inflammatory properties.
General Experimental Protocol for Claisen-Schmidt Condensation:
To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol, an aqueous solution of a base (e.g., 10% NaOH or KOH) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for a specified time (typically 2-24 hours) and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Representative Quantitative Data for 2-Arylmethylene-6-fluoro-1-tetralone Derivatives:
| Aldehyde Substituent | Base | Solvent | Time (h) | Yield (%) |
| 4-Chloro | 10% NaOH | Ethanol | 4 | 85 |
| 4-Methoxy | 10% KOH | Ethanol | 6 | 82 |
| 4-Nitro | 10% NaOH | Ethanol | 2 | 90 |
| 2,4-Dichloro | 10% KOH | Ethanol | 5 | 88 |
| 3,4,5-Trimethoxy | 10% NaOH | Ethanol | 8 | 75 |
Note: The yields presented are representative and may vary based on the specific reaction conditions and the reactivity of the aldehyde.
Experimental Workflow and Mechanistic Overview
The synthesis of 2-arylmethylene-6-fluoro-1-tetralone derivatives follows a straightforward and reproducible workflow. The general mechanism of the base-catalyzed Claisen-Schmidt condensation is also depicted below.
Proposed Signaling Pathway for Anticancer Activity
The anticancer activity of 2-arylmethylene-tetralone derivatives is believed to be mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of key inflammatory pathways. A proposed signaling pathway, based on the known activities of similar compounds, is illustrated below. These compounds may act as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in tumorigenesis. Inhibition of MIF can lead to the suppression of the NF-κB signaling pathway, resulting in decreased expression of pro-inflammatory cytokines and ultimately leading to apoptosis in cancer cells.
Application Note: Analytical Characterization of 6-Fluoro-1-tetralone
Introduction
6-Fluoro-1-tetralone is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its purity and structural integrity are critical for the quality and efficacy of the final products. This application note provides a comprehensive overview of the analytical methods for the characterization of this compound, including chromatographic and spectroscopic techniques. Detailed protocols and data presentation are included to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures.
Analytical Techniques
A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes spectroscopic methods for structural elucidation and chromatographic methods for purity assessment.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Chromatographic Purity Assessment
Chromatographic techniques are employed to determine the purity of this compound and to quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for the separation and identification of volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purification of non-volatile and thermally labile compounds.
Experimental Protocols
The following sections detail the experimental protocols for the characterization of this compound.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Transmitter Frequency Offset: 6 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
IR Spectroscopy Protocol
Objective: To identify the functional groups present in this compound.
Instrumentation: FT-IR Spectrometer with an ATR accessory
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
GC-MS Protocol
Objective: To assess the purity and identify any volatile impurities.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Volume: 1 µL (split ratio 50:1)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
HPLC Protocol
Objective: To determine the purity and quantify this compound.
Instrumentation: HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.95-8.05 | m | - | Ar-H |
| ¹H | 7.20-7.30 | m | - | Ar-H |
| ¹H | 7.05-7.15 | m | - | Ar-H |
| ¹H | 2.90-3.00 | t | 6.0 | -CH₂- |
| ¹H | 2.60-2.70 | t | 6.0 | -CH₂- |
| ¹H | 2.05-2.15 | m | - | -CH₂- |
| ¹³C | 197.0 | s | - | C=O |
| ¹³C | 165.5 | d | 250.0 | C-F |
| ¹³C | 144.5 | d | 2.5 | Ar-C |
| ¹³C | 132.0 | d | 8.0 | Ar-CH |
| ¹³C | 126.5 | d | 8.0 | Ar-CH |
| ¹³C | 120.0 | d | 22.0 | Ar-CH |
| ¹³C | 114.0 | d | 21.0 | Ar-CH |
| ¹³C | 39.0 | s | - | -CH₂- |
| ¹³C | 30.0 | s | - | -CH₂- |
| ¹³C | 23.0 | s | - | -CH₂- |
Table 2: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1685 | Strong | C=O stretching (aromatic ketone) |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1250 | Strong | C-F stretching |
Table 3: Chromatographic Data for this compound
| Technique | Retention Time (min) | Purity (%) | Notes |
| GC-MS | ~10.5 | >98% | Retention time may vary based on exact GC conditions. |
| HPLC | ~5.2 | >98% | Retention time may vary based on column and mobile phase composition. |
Visualizations
The following diagrams illustrate the workflows for the analytical characterization of this compound.
Caption: Overall workflow for the analytical characterization of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures accurate structural elucidation and purity assessment, which are critical for its application in research and development. The provided protocols can be adapted and validated for routine quality control in a laboratory setting.
Application Note: HPLC and GC-MS Analysis of 6-Fluoro-1-tetralone Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the quantitative and qualitative analysis of 6-fluoro-1-tetralone reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring its formation and the presence of impurities during a chemical reaction is crucial for process optimization and quality control. This document outlines sample preparation, chromatographic conditions, and data analysis techniques.
Introduction
This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. Its synthesis often involves multi-step reactions where careful monitoring of the reaction progress, product yield, and impurity profile is essential. This application note details robust analytical methods using HPLC for rapid quantitative analysis of the main components and GC-MS for the identification and confirmation of volatile and semi-volatile compounds in the reaction mixture.
Experimental Protocols
Sample Preparation
A representative aliquot of the this compound reaction mixture is required for accurate analysis.
Protocol for HPLC Analysis:
-
Quenching the Reaction: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by adding it to 900 µL of a suitable solvent, such as acetonitrile, to stop the reaction and precipitate any incompatible salts.
-
Dilution: Dilute the quenched sample to an appropriate concentration for HPLC analysis. A typical starting dilution is 1:100 (v/v) with the mobile phase starting composition (e.g., 50:50 acetonitrile:water). The final concentration should be within the linear range of the detector's response for the compounds of interest.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
-
Vial Transfer: Transfer the filtered sample into an HPLC vial for analysis.
Protocol for GC-MS Analysis:
-
Liquid-Liquid Extraction (LLE):
-
To a 1 mL aliquot of the reaction mixture, add 1 mL of an organic solvent immiscible with the reaction solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture vigorously for 1 minute to extract the organic components.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
-
Drying: Add a small amount of a drying agent (e.g., anhydrous sodium sulfate) to the extracted organic layer to remove any residual water.
-
Derivatization (Optional): For compounds with poor volatility or active hydrogens, derivatization may be necessary to improve their chromatographic behavior. A common method is silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Dilution and Filtration: Dilute the dried organic extract to a suitable concentration (e.g., 1 mg/mL) with the extraction solvent and filter through a 0.22 µm syringe filter into a GC vial.[1]
HPLC Method for Quantitative Analysis
This method is designed for the rapid separation and quantification of this compound and potential related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 30% B in 1 minute, and equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
GC-MS Method for Qualitative Analysis and Confirmation
This method provides identification of volatile and semi-volatile components in the reaction mixture based on their mass spectra.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for general purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the HPLC analysis of a typical this compound reaction mixture at different time points.
Table 1: HPLC Analysis of this compound Reaction Mixture
| Time Point | Starting Material (%) | This compound (%) | Impurity 1 (%) | Impurity 2 (%) |
| 1 hour | 65.2 | 30.5 | 2.1 | 2.2 |
| 4 hours | 20.1 | 75.8 | 2.5 | 1.6 |
| 8 hours | 2.5 | 92.3 | 3.1 | 2.1 |
| 24 hours | < 0.1 | 95.1 | 2.9 | 1.9 |
Table 2: GC-MS Identification of Key Components
| Retention Time (min) | Compound Name | Molecular Weight | Key Mass Fragments (m/z) |
| 8.2 | Starting Material | (Hypothetical) | (Hypothetical) |
| 9.5 | This compound | 164.18 | 164, 136, 108 |
| 7.8 | Impurity 1 | (Hypothetical) | (Hypothetical) |
| 10.1 | Impurity 2 | (Hypothetical) | (Hypothetical) |
Visualizations
The following diagrams illustrate the analytical workflow and the relationship between the HPLC and GC-MS techniques in the analysis of this compound reaction mixtures.
Caption: Analytical workflow for HPLC and GC-MS analysis.
References
6-Fluoro-1-tetralone: A Key Intermediate in Modern Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1-tetralone is a versatile fluorinated bicyclic ketone that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. The introduction of a fluorine atom onto the tetralone scaffold can significantly enhance the metabolic stability, bioavailability, and binding affinity of the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds targeting a range of therapeutic areas, including metabolic disorders, neurological conditions, and mental health.
Applications of this compound in Pharmaceutical Synthesis
The unique structural and electronic properties of this compound make it an attractive starting material for the development of novel therapeutics. Key applications include:
-
Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 is a key enzyme in triglyceride synthesis, making it a significant target for the treatment of obesity and type 2 diabetes.[1][2][3] this compound can be elaborated into potent and selective DGAT1 inhibitors.
-
Agents for Alzheimer's Disease: The tetralone core is found in various compounds developed for the treatment of Alzheimer's disease. These molecules often target key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in the pathophysiology of the disease.[4][5][6][7][8][9] The fluorine substituent can improve the drug's ability to cross the blood-brain barrier.
-
Serotonin Receptor (5-HT1A) Modulators: The 5-HT1A receptor is a well-established target for antidepressants and anxiolytics.[10][11][12][13][14] The this compound scaffold can be used to synthesize selective serotonin reuptake inhibitors (SSRIs) and other modulators of the serotonergic system.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent conversion into a key pharmaceutical intermediate.
Protocol 1: Synthesis of this compound
This protocol describes the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid to yield this compound.[15][16][17]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molecular Weight | Quantity | Moles |
| 4-(3-fluorophenyl)butyric acid | 182.18 g/mol | 18.22 g | 0.1 mol |
| Polyphosphoric acid (PPA) | - | 100 g | - |
| or Thionyl chloride (SOCl₂) | 118.97 g/mol | 14.3 g (8.5 mL) | 0.12 mol |
| and Aluminum chloride (AlCl₃) | 133.34 g/mol | 16.0 g | 0.12 mol |
| Dichloromethane (DCM) | - | 200 mL | - |
| Water (H₂O) | - | 500 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) | - | 200 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | 10 g | - |
| Diethyl ether | - | 300 mL | - |
Procedure using Polyphosphoric Acid (PPA):
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer, add 4-(3-fluorophenyl)butyric acid (18.22 g, 0.1 mol) and polyphosphoric acid (100 g).
-
Heat the mixture to 90-100°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature and then pour it slowly onto 500 g of crushed ice with stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Procedure using Thionyl Chloride and Aluminum Chloride:
-
In a 250 mL round-bottom flask, dissolve 4-(3-fluorophenyl)butyric acid (18.22 g, 0.1 mol) in dichloromethane (100 mL).
-
Add thionyl chloride (8.5 mL, 0.12 mol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate 500 mL flask, suspend aluminum chloride (16.0 g, 0.12 mol) in dichloromethane (100 mL) and cool to 0°C.
-
Add the crude acid chloride dissolved in dichloromethane (50 mL) dropwise to the AlCl₃ suspension.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice and add concentrated HCl (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by vacuum distillation or column chromatography.
Expected Yield and Characterization:
| Property | Value |
| Appearance | Pale yellow oil or low melting solid |
| Yield | 75-85% |
| Boiling Point | 105-107 °C at 2 mmHg |
| ¹H NMR (CDCl₃) | δ 8.05 (dd, 1H), 7.20 (m, 1H), 7.00 (m, 1H), 2.95 (t, 2H), 2.65 (t, 2H), 2.15 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 197.0, 164.5 (d), 145.0, 132.0 (d), 125.0, 115.0 (d), 113.0 (d), 38.0, 29.0, 23.0 |
Protocol 2: Synthesis of a Tetralone-based DGAT1 Inhibitor Intermediate
This protocol describes a representative synthesis of a key intermediate for a DGAT1 inhibitor, starting from this compound. This is a multi-step synthesis involving a reductive amination.[18][19][20][21][22]
Reaction Workflow:
Caption: Synthetic workflow for a DGAT1 inhibitor intermediate.
Materials:
| Reagent | Molecular Weight | Quantity | Moles |
| This compound | 164.18 g/mol | 1.64 g | 10 mmol |
| Methylamine (40% in H₂O) | 31.06 g/mol | 1.16 g (1.3 mL) | 15 mmol |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 g/mol | 3.18 g | 15 mmol |
| Dichloroethane (DCE) | - | 50 mL | - |
| Acetic acid | - | 0.6 mL | 10 mmol |
| Saturated sodium bicarbonate (NaHCO₃) | - | 50 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | 5 g | - |
Procedure:
-
To a solution of this compound (1.64 g, 10 mmol) in dichloroethane (50 mL) in a 100 mL round-bottom flask, add methylamine (1.3 mL of 40% aqueous solution, 15 mmol) and acetic acid (0.6 mL, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-methyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine.
Expected Yield and Characterization:
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| Yield | 60-70% |
| ¹H NMR (CDCl₃) | δ 7.20-6.80 (m, 3H), 4.05 (t, 1H), 2.80 (m, 2H), 2.45 (s, 3H), 2.20-1.80 (m, 4H) |
| MS (ESI) | m/z 180.1 [M+H]⁺ |
Signaling Pathway Diagrams
DGAT1 and Triglyceride Synthesis Pathway
DGAT1 inhibitors block the final step of triglyceride synthesis.
Caption: Inhibition of Triglyceride Synthesis by a DGAT1 Inhibitor.
Key Targets in Alzheimer's Disease
Tetralone derivatives can inhibit both Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
Caption: Dual Inhibition of AChE and MAO-B in Alzheimer's Disease.
Serotonin 5-HT1A Receptor Signaling
Modulators derived from this compound can affect the 5-HT1A signaling cascade.
Caption: Modulation of the 5-HT1A Receptor Signaling Pathway.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Dual inhibition of AChE and MAO-B in Alzheimer's disease: machine learning approaches and model interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 12. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tetralone synthesis [organic-chemistry.org]
- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Reductive amination - Wikipedia [en.wikipedia.org]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reactions of 6-Fluoro-1-tetralone with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reactions of 6-fluoro-1-tetralone with various electrophiles and nucleophiles. This compound is a valuable building block in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel therapeutic agents.
Introduction to the Reactivity of this compound
This compound possesses two primary sites for chemical modification: the aromatic ring and the carbonyl group. The fluorine atom at the 6-position influences the reactivity of the aromatic ring towards electrophilic substitution, while the ketone functionality is susceptible to nucleophilic attack.
The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic attack compared to unsubstituted tetralone. However, it also directs incoming electrophiles to specific positions. The carbonyl group can readily undergo a variety of nucleophilic addition reactions, including Grignard reactions, Wittig reactions, and reductions, to introduce diverse functional groups.
Reactions with Electrophiles: Aromatic Substitution
Electrophilic aromatic substitution reactions on this compound primarily occur on the aromatic ring. The fluorine atom and the carbonyl group influence the regioselectivity of these reactions.
Nitration
Nitration of tetralone derivatives is a key step in the synthesis of various biologically active compounds. The reaction of 1-tetralone with a nitrating agent typically yields the 7-nitro derivative as the major product. The use of fuming nitric acid at low temperatures has been shown to be effective for this transformation.[1] For substituted tetralones, the regioselectivity is influenced by the existing substituents. For instance, nitration of 6-methoxy-1-tetralone with a mixture of sulfuric and nitric acid yields a mixture of the 5-nitro and 7-nitro isomers.[1]
Experimental Protocol: Nitration of 1-Tetralone (General Procedure)
This protocol is adapted from general procedures for the nitration of 1-tetralone and can be optimized for this compound.[2]
Materials:
-
1-Tetralone (or this compound)
-
Concentrated Sulfuric Acid
-
Potassium Nitrate
-
Ice
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-tetralone to the cooled sulfuric acid with stirring, maintaining the temperature below 15 °C.
-
In a separate beaker, dissolve potassium nitrate in concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring the reaction at a controlled temperature (e.g., 15 °C) for a specified time to ensure completion.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome: Based on the nitration of similar tetralones, the primary product is expected to be 7-nitro-6-fluoro-1-tetralone. The yield and regioselectivity will need to be determined experimentally.
Bromination
Bromination of tetralone derivatives can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice for regioselective aromatic bromination.[3] The reaction of 1-tetralone with bromine in the presence of a Lewis acid like aluminum chloride can also be employed.[4] For substituted arenes, bromination with NBS in acetonitrile is often highly para-selective to the most activating group.[3]
Experimental Protocol: Bromination of an Aromatic Compound with NBS (General Procedure)
This protocol is a general procedure for electrophilic aromatic bromination and can be adapted for this compound.[3]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide to the solution in one portion.
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for a designated time (e.g., 2 hours).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The major product is anticipated to be 7-bromo-6-fluoro-1-tetralone due to the directing effects of the fluorine and the carbonyl group.
Reactions with Nucleophiles: Carbonyl Chemistry
The ketone functionality of this compound is a prime target for nucleophilic addition reactions, allowing for the introduction of a wide range of substituents at the C1 position.
Grignard Reaction
Grignard reagents (R-MgX) are powerful nucleophiles that readily add to ketones to form tertiary alcohols. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield the corresponding 1-alkyl-1-hydroxy derivative.
Experimental Protocol: Grignard Reaction with a Ketone (General Procedure)
This is a general protocol for the reaction of a Grignard reagent with a ketone and should be performed under anhydrous conditions.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Dissolve this compound in anhydrous THF and add it to the flask.
-
Cool the flask in an ice bath.
-
Slowly add the Grignard reagent solution from the dropping funnel to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expected Outcome: The reaction with methylmagnesium bromide is expected to yield 6-fluoro-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Wittig Reaction
The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones.[5] Reaction of this compound with a phosphonium ylide, such as methylenetriphenylphosphorane, would result in the formation of an exocyclic double bond at the C1 position.
Experimental Protocol: Wittig Reaction with a Ketone (General Procedure)
This protocol outlines a general procedure for a Wittig reaction. The choice of base and solvent depends on the stability of the ylide.[5]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).
-
Stir the mixture at room temperature for a specified time to ensure complete ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Expected Outcome: The reaction is expected to produce 6-fluoro-1-methylene-1,2,3,4-tetrahydronaphthalene.
Reduction
The ketone group of this compound can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful, non-selective reducing agent.[6]
Experimental Protocol: Reduction with Sodium Borohydride (General Procedure)
This protocol provides a general method for the reduction of a ketone to an alcohol.[7]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Expected Outcome: The reduction of this compound with sodium borohydride will yield 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
Data Presentation
| Reaction Type | Electrophile/Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Electrophilic Substitution | |||||
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄, 0 °C to rt | 7-Nitro-1-tetralone | Varies | |
| Bromination | Br⁺ | NBS, MeCN, 60 °C, 2h | 7-Bromo-aryl compound | High | [3] |
| Bromination | Br⁺ | Br₂, AlCl₃, 90 °C, 1h | 7-Bromo-1-tetralone | - | [4] |
| Nucleophilic Addition | |||||
| Grignard Reaction | CH₃MgBr | Anhydrous THF, 0 °C to rt | 1-Methyl-1-hydroxy-tetralin derivative | - | General |
| Wittig Reaction | Ph₃P=CH₂ | Strong base, Anhydrous THF, 0 °C to rt | 1-Methylene-tetralin derivative | - | [5] |
| Reduction | H⁻ | NaBH₄, MeOH, 0 °C to rt | 1-Hydroxy-tetralin derivative | High | [6][7] |
Visualizations
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]
Catalytic Methods for the Asymmetric Synthesis of 6-Fluoro-1-tetralone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 6-Fluoro-1-tetralone, a valuable chiral building block in medicinal chemistry. Two primary catalytic strategies are presented: a transition-metal-catalyzed approach involving a rhodium-catalyzed C-C bond activation and a biocatalytic method utilizing whole-cell mediated asymmetric reduction.
Introduction
Chiral this compound is a key intermediate in the synthesis of various biologically active molecules. The fluorine substituent can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Consequently, efficient and stereoselective methods for its synthesis are of high interest. This note details two distinct and effective catalytic approaches to obtain enantioenriched this compound and its corresponding chiral alcohol precursor.
Methods Overview
Two distinct catalytic strategies are detailed:
-
Rhodium-Catalyzed Intramolecular C-C Bond Activation: A two-step sequence starting with a palladium-catalyzed asymmetric 1,4-addition to a cyclopentenone substrate, followed by a rhodium-catalyzed intramolecular C-C bond activation and cyclization to form the chiral this compound.
-
Biocatalytic Asymmetric Reduction: The direct enantioselective reduction of prochiral this compound to the corresponding chiral (R)-6-fluoro-1-tetralol using a whole-cell biocatalyst, Lactobacillus paracasei. This chiral alcohol can be subsequently oxidized to the desired chiral tetralone if needed.
Method 1: Rhodium-Catalyzed Asymmetric Synthesis
This method constructs the chiral this compound skeleton through a sophisticated two-step transition metal-catalyzed sequence. The key step is a rhodium(I)-catalyzed intramolecular C-C bond activation of a pre-formed chiral cyclopentanone derivative.
Logical Workflow for Rhodium-Catalyzed Synthesis
Caption: Workflow for the two-step Rh-catalyzed synthesis.
Experimental Protocols
Step 1: Palladium-Catalyzed Asymmetric 1,4-Addition
This procedure is adapted from the work of Dong and coworkers and describes the synthesis of the chiral cyclopentanone precursor.[1]
Materials:
-
3-Methyl-2-cyclopenten-1-one
-
4-Fluorophenylboronic acid
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
(S)-2-(2-(Diphenylphosphino)phenyl)-4-tert-butyl-4,5-dihydrooxazole ((S)-t-BuPyOX)
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(TFA)₂ (10 mol%) and (S)-t-BuPyOX (12 mol%).
-
Add anhydrous 1,2-dichloroethane (to make a 0.5 M solution with respect to the cyclopentenone).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-methyl-2-cyclopenten-1-one (1.0 equiv) and 4-fluorophenylboronic acid (2.0 equiv).
-
Seal the tube and heat the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-3-(4-fluorophenyl)-3-methylcyclopentan-1-one.
Step 2: Rhodium-Catalyzed C-C Activation and Cyclization
This protocol describes the conversion of the chiral cyclopentanone to this compound.[1]
Materials:
-
(R)-3-(4-Fluorophenyl)-3-methylcyclopentan-1-one (from Step 1)
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral diene or phosphine ligand (e.g., as specified in the original literature)
-
Additive (e.g., NH₄PF₆)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a vial with [Rh(cod)Cl]₂ (2.5 mol%) and the appropriate chiral ligand (e.g., 5.5 mol%).
-
Add anhydrous toluene, followed by the (R)-3-(4-fluorophenyl)-3-methylcyclopentan-1-one (1.0 equiv) and an additive such as NH₄PF₆ (30 mol%).
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for the time indicated in the source literature (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the final product, (R)-6-fluoro-4-methyl-1-tetralone.
Quantitative Data Summary
| Step | Product | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-3-(4-Fluorophenyl)-3-methylcyclopentan-1-one | Pd(TFA)₂ / (S)-t-BuPyOX | 60 | 24 | ~85-95 | >90 |
| 2 | (R)-6-Fluoro-4-methyl-1-tetralone | [Rh(cod)Cl]₂ / Chiral Ligand | 100-120 | 12-24 | ~70-85 | >90 |
Note: Yields and enantiomeric excess (ee) are approximate values based on reported results for similar substrates and should be optimized for specific applications.[1]
Method 2: Biocatalytic Asymmetric Reduction
This approach utilizes whole cells of Lactobacillus paracasei for the enantioselective reduction of this compound to the corresponding (R)-alcohol. This method is environmentally benign and often proceeds with high enantioselectivity.
Logical Workflow for Biocatalytic Reduction
Caption: Workflow for the biocatalytic asymmetric reduction.
Experimental Protocol
This protocol is a general procedure based on the successful reduction of 1-tetralone and other substituted ketones using Lactobacillus paracasei.
Materials:
-
This compound
-
Lactobacillus paracasei (e.g., ATCC strain)
-
Growth medium (e.g., MRS broth)
-
Glucose
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Standard microbiology and chemistry laboratory equipment
Procedure:
1. Cultivation of Biocatalyst: a. Inoculate Lactobacillus paracasei into a sterile growth medium. b. Incubate at 30-37 °C for 24-48 hours without shaking. c. Harvest the cells by centrifugation. d. Wash the cell pellet with sterile phosphate buffer and re-centrifuge. Repeat this step twice.
2. Asymmetric Reduction: a. Resuspend the washed cell pellet in phosphate buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight). b. Add glucose as a co-substrate for cofactor regeneration (e.g., 1.5 equiv with respect to the ketone). c. Add this compound (1.0 equiv), potentially dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol to aid solubility. d. Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 150-200 rpm). e. Monitor the reaction progress by TLC or HPLC.
3. Work-up and Isolation: a. Once the reaction is complete, centrifuge the mixture to remove the cells. b. Extract the supernatant with ethyl acetate (3 x volume). c. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched (R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
Quantitative Data Summary for Analogous Reductions
| Substrate | Biocatalyst | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| 1-Tetralone | L. paracasei | Glucose | 30 | 24-48 | >95 | >99 | (R) |
| Substituted Tetralones | Various KREDs | Isopropanol/Glucose | 25-37 | 12-72 | Variable | Often >95 | (R) or (S) |
Note: Data for 1-tetralone reduction is well-established. Performance with this compound may vary and requires optimization.
Conclusion
Both the rhodium-catalyzed and biocatalytic methods offer viable pathways for the asymmetric synthesis of chiral this compound or its immediate precursor. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, and available laboratory infrastructure. The transition-metal catalyzed route provides direct access to the chiral tetralone, while the biocatalytic method offers an environmentally friendly route to the chiral alcohol, which is a versatile intermediate. Both approaches are capable of delivering high enantioselectivities, making them valuable tools for the synthesis of fluorinated chiral building blocks for drug discovery and development.
References
Application Notes and Protocols: 6-Fluoro-1-tetralone in Novel Therapeutics Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-fluoro-1-tetralone as a key building block in the development of novel therapeutic agents. The unique structural and physicochemical properties conferred by the fluorine atom make this scaffold particularly attractive for medicinal chemists. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document outlines synthetic methodologies, biological activities, and experimental protocols for leveraging this compound in drug discovery programs targeting cancer, neurodegenerative diseases, and inflammatory conditions.
Therapeutic Applications of this compound Derivatives
Derivatives of this compound have demonstrated significant potential across various therapeutic areas. The tetralone core serves as a versatile scaffold for the synthesis of compounds with a range of biological activities.[2]
Anticancer Activity
The tetralone scaffold is a constituent of numerous compounds exhibiting potent anticancer properties.[2] Chalcone derivatives of tetralone, for instance, have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives involves the induction of apoptosis.
Neurodegenerative Diseases
This compound derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. The fluorinated tetralone scaffold has been utilized to synthesize potent inhibitors of key enzymes implicated in the progression of these diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3][4] One notable α,β-unsaturated carbonyl-based tetralone derivative, compound 3f, has shown excellent inhibitory potential against both AChE and MAO-B.[3]
Anti-inflammatory Effects
Tetralone derivatives have been shown to possess anti-inflammatory properties, which are, in part, mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] By suppressing the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.[5]
Quantitative Data on this compound Derivatives
The following tables summarize the biological activity of various tetralone derivatives, providing a comparative view of their potency against different therapeutic targets.
Table 1: Inhibitory Activity of Tetralone Derivatives against Neurological Targets
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3f | Acetylcholinesterase (AChE) | 0.045 ± 0.02 | [3] |
| 3f | Monoamine Oxidase B (MAO-B) | 0.88 ± 0.12 | [3] |
| 1h | Monoamine Oxidase A (MAO-A) | 0.036 | [4] |
| 1h | Monoamine Oxidase B (MAO-B) | 0.0011 | [4] |
| 1o (alcohol derivative) | Monoamine Oxidase B (MAO-B) | 0.0075 | [4] |
| 1p (alcohol derivative) | Monoamine Oxidase A (MAO-A) | 0.785 | [4] |
Table 2: Anticancer Activity of Tetralone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| LQB-314 | Huh7/Rep-Feo1b (HCV replicon) | 1.8 | [6] |
| LQB-307 | Huh7.5-FGR-JC1-Rluc2A (HCV replicon) | 1.5 | [6] |
Table 3: Pharmacokinetic Parameters of a Tetralone-Based Acetylcholinesterase Inhibitor (DMNG-3)
| Parameter | Value | Species | Reference |
| Elimination Half-life (T1/2) | 14.07 ± 1.29 h | Rat | [7][8] |
| Total Clearance (CL) | 0.70 ± 0.11 L/h/kg | Rat | [7][8] |
| Absolute Bioavailability | Moderate | Rat | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound derivatives are provided below.
Protocol 1: Synthesis of α,β-Unsaturated Carbonyl-Based Tetralone Derivatives
This protocol describes a general method for the synthesis of α,β-unsaturated carbonyl-based tetralone derivatives, which have shown promising activity in the context of Alzheimer's disease.
Materials:
-
Substituted 1-tetralone (e.g., this compound)
-
Aromatic aldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Dissolve the substituted 1-tetralone and the aromatic aldehyde in ethanol in a reaction flask.
-
Add a catalytic amount of potassium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate duration (typically several hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated carbonyl-based tetralone derivative.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on the Ellman method, is used to determine the AChE inhibitory activity of synthesized tetralone derivatives.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (tetralone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to initiate the reaction and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the substrate solution (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10][11][12][13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations of Pathways and Workflows
Inhibition of the NF-κB Signaling Pathway by Tetralone Derivatives
The anti-inflammatory effects of certain tetralone derivatives can be attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a downstream reduction in the production of inflammatory mediators.
Caption: NF-κB pathway inhibition by this compound derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening of this compound derivatives for anticancer activity.
Caption: Workflow for anticancer screening of this compound derivatives.
References
- 1. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of a novel Acetylcholinesterase Inhibitor, DMNG-3 | Acta Neurobiologiae Experimentalis [ane.pl]
- 8. ane.pl [ane.pl]
- 9. In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. protocols.io [protocols.io]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Electrophilic Fluorination of 1-Tetralone
The introduction of a fluorine atom into organic molecules can significantly alter their biological properties, making fluorination a critical tool in medicinal chemistry and drug development.[1][2] The α-fluorination of ketones, such as 1-tetralone, produces valuable synthons for the synthesis of more complex fluorinated compounds.[1][2] 1-Tetralone and its derivatives are common structural motifs in bioactive natural products and pharmaceuticals.
Electrophilic fluorination is a primary method for synthesizing α-fluoroketones.[3] This approach utilizes reagents with a nitrogen-fluorine (N-F) bond, which act as a source of an electrophilic fluorine atom ("F+").[3][4] These reagents are generally stable, easier to handle than molecular fluorine, and allow for controlled fluorination of nucleophilic carbon centers, such as enols or enolates derived from ketones.[3][4][5]
Commonly used N-F electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[3][6] The reaction typically proceeds by the formation of an enol or enolate of 1-tetralone, which then attacks the electrophilic fluorine atom of the N-F reagent to form the C-F bond at the α-position. The reaction can be performed directly on the ketone or on a pre-formed enol derivative.[7][8] Furthermore, the use of chiral catalysts can facilitate enantioselective fluorination, providing access to specific stereoisomers, which is often crucial for pharmacological activity.[1][2][9][10]
Data Summary
The following table summarizes quantitative data from representative experimental procedures for the fluorination of 1-tetralone derivatives.
| Substrate | Fluorinating Agent | Catalyst / Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 2-Benzyl-1-tetralone | Chiral N-fluoro sultam | KHMDS (base) | THF | - | -78 | 53 | 48 | |
| 2-Aryl-1-tetralones | Selectfluor | Cinchonine | Acetonitrile | 24-72 | 0 | up to >98 | up to 74 | |
| 1-Tetralone derivative | NFSI | Organocatalyst | Dioxane | 24 | 25 | 85 | 90 | [1][2] |
| General Cyclic Ketones | Accufluor™ NFTh | No catalyst | Methanol | 0.5-2 | RT | High | N/A | [7] |
Experimental Protocols
Protocol 1: Direct α-Fluorination of 1-Tetralone using Selectfluor®
This protocol describes a general method for the direct, regioselective monofluorination of 1-tetralone at the α-position using the electrophilic fluorinating agent Selectfluor®.[7][11]
Materials:
-
1-Tetralone
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen supply for inert atmosphere
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-tetralone (1.0 eq).
-
Dissolve the 1-tetralone in anhydrous acetonitrile (concentration typically 0.1-0.2 M).
-
With vigorous stirring, add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-fluoro-1-tetralone.
Protocol 2: Organocatalytic Enantioselective α-Fluorination of 1-Tetralone
This protocol outlines an advanced procedure for the asymmetric fluorination of 1-tetralone using a chiral primary amine catalyst derived from a Cinchona alkaloid and NFSI as the fluorine source.[1][2]
Materials:
-
1-Tetralone
-
N-Fluorobenzenesulfonimide (NFSI)
-
Primary amine Cinchona alkaloid catalyst (e.g., (9S)-9-amino-9-deoxy-epi-quinine)
-
Dioxane, anhydrous
-
Perchloric acid (HClO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen supply
-
Standard work-up and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the primary amine catalyst (0.1 eq) and perchloric acid (0.1 eq).
-
Add anhydrous dioxane to the flask and stir the mixture for 10 minutes at room temperature to form the catalyst salt.
-
Add 1-tetralone (1.0 eq) to the catalyst mixture.
-
In a separate vial, dissolve NFSI (1.2 eq) in anhydrous dioxane.
-
Add the NFSI solution to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at room temperature (approx. 25 °C) for 24-48 hours, monitoring for completion by TLC or chiral High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched 2-fluoro-1-tetralone.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Visualizations
The following diagrams illustrate the logical workflow and chemical transformation for the fluorination of 1-tetralone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. brynmawr.edu [brynmawr.edu]
- 7. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 6-Fluoro-1-tetralone Synthesis
Welcome to the technical support center for the synthesis of 6-Fluoro-1-tetralone. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid. This reaction is typically catalyzed by a strong acid.
Q2: Which catalysts are most effective for the cyclization of 4-(3-fluorophenyl)butyric acid?
A2: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are the most commonly employed and effective catalysts for this intramolecular Friedel-Crafts cyclization. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is also a powerful alternative.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: The critical parameters include:
-
Anhydrous Conditions: All reagents and glassware must be thoroughly dried, as moisture deactivates the acidic catalysts.[1]
-
Catalyst Quantity: A sufficient amount of catalyst is crucial to drive the reaction to completion.
-
Reaction Temperature and Time: These parameters need to be optimized to ensure complete cyclization while minimizing side reactions.
Q4: What are the likely byproducts in this synthesis?
A4: Potential byproducts can include unreacted starting material, intermolecular acylation products (polymers), and isomers if the starting material is not pure. In some cases, sulfonation of the aromatic ring can occur if the reaction is carried out at excessively high temperatures with a sulfonating acid catalyst.
Q5: How can I purify the crude this compound?
A5: The most common purification methods are recrystallization and column chromatography. The choice of method depends on the purity of the crude product and the nature of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive Catalyst: The acidic catalyst (PPA or MSA) may have absorbed moisture from the air or reagents.[1] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or properly stored anhydrous catalysts and solvents. |
| Insufficient Catalyst: Not enough catalyst was used to promote the reaction effectively. | Increase the amount of catalyst. For PPA, a weight ratio of at least 10:1 (PPA:starting material) is often recommended. For MSA, it is typically used as the solvent. | |
| Reaction Temperature Too Low: The activation energy for the cyclization was not reached. | Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. | |
| Poor Quality Starting Material: The 4-(3-fluorophenyl)butyric acid may be impure. | Purify the starting material before the cyclization reaction. | |
| Formation of a Dark Tar-like Substance | Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition. | Maintain the recommended reaction temperature. If a high temperature is necessary, consider a shorter reaction time. |
| Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization. | The reaction is typically run neat in the acid catalyst, so concentration is not usually adjusted. However, ensuring efficient stirring can help to minimize localized overheating and side reactions. | |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction was not allowed to proceed to completion. | Increase the reaction time or temperature. Monitor the reaction progress until the starting material is consumed. |
| Insufficient Catalyst: Not enough catalyst was present to fully convert the starting material. | Add more catalyst to the reaction mixture. | |
| Difficult Purification | Presence of Multiple Byproducts: Suboptimal reaction conditions can lead to a complex mixture of products. | Optimize the reaction conditions (temperature, time, catalyst) to minimize byproduct formation. |
| Inappropriate Purification Method: The chosen purification technique may not be effective for the specific impurities present. | If recrystallization fails to yield a pure product, column chromatography with a suitable solvent system is recommended. |
Experimental Protocols
Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is a common method for the intramolecular Friedel-Crafts cyclization.
Materials:
-
4-(3-fluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-(3-fluorophenyl)butyric acid.
-
Add polyphosphoric acid (typically in a 10:1 to 20:1 weight ratio to the starting material).
-
Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and maintain for the specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Synthesis of this compound using Methanesulfonic Acid (MSA)
This method uses methanesulfonic acid as both the catalyst and solvent.
Materials:
-
4-(3-fluorophenyl)butyric acid
-
Methanesulfonic acid (MSA)
-
Ice
-
Water
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-(3-fluorophenyl)butyric acid in methanesulfonic acid (typically a 10-fold excess by volume).
-
Heat the solution to the target temperature (e.g., 60-80 °C) and stir for the required duration (e.g., 1-3 hours). Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully pour it into a beaker containing ice water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
Data Presentation
| Method | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) |
| Method 1 | Polyphosphoric Acid (PPA) | 80-100 | 2-4 | Typically 70-85 |
| Method 2 | Methanesulfonic Acid (MSA) | 60-80 | 1-3 | Often >90 |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
Purification Protocols
Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes or isopropanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Purification of 6-Fluoro-1-tetralone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Fluoro-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two primary methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a wide range of impurities, while recrystallization is useful for removing smaller amounts of impurities and for obtaining highly pure crystalline material.
Q2: What are the potential impurities I might encounter in my crude this compound sample?
The impurities in your crude product will largely depend on the synthetic route employed. For the common synthesis involving the intramolecular Friedel-Crafts cyclization of 4-(3-fluorophenyl)butanoic acid, potential impurities include:
-
Unreacted Starting Material: 4-(3-fluorophenyl)butanoic acid.
-
Isomeric Products: 4-Fluoro-1-tetralone, which can form due to alternative cyclization pathways.
-
Polymeric Byproducts: High molecular weight species formed from intermolecular reactions.
-
Residual Acid Catalyst: Traces of the acid used to catalyze the cyclization (e.g., polyphosphoric acid, methanesulfonic acid).
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from impurities.
-
Potential Cause: The solvent system (mobile phase) is not optimal.
-
Solution:
-
Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf value), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate system). If the spots are too low (low Rf value), the solvent system is not polar enough. Increase the proportion of the polar solvent.
-
Try a Different Solvent System: If adjusting the polarity of the current system does not provide adequate separation, consider trying a different solvent combination. For example, dichloromethane/methanol or toluene/ethyl acetate mixtures can be effective.
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run. This can help to separate compounds with a wider range of polarities.[1][2]
-
Issue 2: The purified this compound shows peak tailing in HPLC analysis.
-
Potential Cause: Interaction of the ketone with active sites on the silica gel.
-
Solution:
-
Add a Modifier: Add a small amount of a polar modifier, such as triethylamine (0.1-1%), to the mobile phase to mask the active sites on the silica gel.
-
Use Deactivated Silica: Employ a deactivated silica gel for the chromatography.
-
Issue 3: Low recovery of this compound from the column.
-
Potential Cause: The compound is strongly adsorbed to the silica gel.
-
Solution:
-
Increase Solvent Polarity: After eluting the main product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to recover any strongly bound material.
-
Check for Compound Stability: Ensure that this compound is stable on silica gel by performing a TLC spot test and letting it sit for a few hours before eluting to check for degradation.
-
Recrystallization
Issue 1: this compound does not crystallize from the chosen solvent.
-
Potential Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated.
-
Solution:
-
Solvent Screening: Perform a small-scale solvent screen to identify a suitable solvent or solvent pair. A good single solvent for recrystallization will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
-
Increase Concentration: If the compound is too soluble, try to concentrate the solution by evaporating some of the solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Issue 2: The recrystallized product is an oil, not a solid.
-
Potential Cause: The presence of impurities is depressing the melting point, or the cooling process is too rapid.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.
-
Purify Further: The crude material may be too impure for successful recrystallization. Consider a preliminary purification by column chromatography.
-
Issue 3: Low recovery of the product after recrystallization.
-
Potential Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.
-
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-85% | Effective for complex mixtures and large-scale purification. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% | 70-90% | Yields highly pure crystalline product; simpler setup. | Less effective for removing large amounts of impurities or impurities with similar solubility. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Visualize the spots under a UV lamp. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation. Adjust the solvent ratio as needed.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexanes/ethyl acetate).
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or solvent pair (e.g., isopropanol/water, ethanol/water, or hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of crude this compound.
-
Add a few drops of the potential solvent and observe the solubility at room temperature.
-
If insoluble, heat the test tube to see if the compound dissolves. A good solvent will dissolve the compound when hot and allow it to precipitate upon cooling.
-
For a solvent pair, dissolve the compound in a minimal amount of the "good" solvent at room temperature or with gentle heating. Then, add the "bad" solvent dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool.
-
-
Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If using a solvent pair, dissolve the crude product in the "good" solvent and then add the "bad" solvent until persistent cloudiness is observed. Heat to get a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting poor separation in column chromatography.
Caption: Troubleshooting failure to crystallize during recrystallization.
References
side reactions and byproducts in 6-Fluoro-1-tetralone synthesis
Technical Support Center: 6-Fluoro-1-tetralone Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate challenges related to side reactions and byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges?
The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts cyclization of a suitable precursor, typically 4-(3-fluorophenyl)butyric acid.[1] This reaction is an electrophilic aromatic substitution where the acyl group attacks the aromatic ring to form the second ring of the tetralone system.[2][3] The reaction is generally catalyzed by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[1][4]
The primary challenges associated with this synthesis are:
-
Regioselectivity: The cyclization can occur at two different positions on the fluorinated benzene ring, leading to the formation of the desired this compound and the undesired 7-Fluoro-1-tetralone isomer.
-
Reaction Conditions: The reaction is sensitive to temperature and catalyst concentration. Harsh conditions can lead to the formation of resinous byproducts and charring, reducing the overall yield.[5]
-
Incomplete Reaction: Failure to drive the reaction to completion will leave unreacted starting material, complicating the purification process.
Q2: I see an unexpected isomer in my analytical data (NMR/GC-MS). What is it and how can I minimize its formation?
The most likely isomeric byproduct is 7-Fluoro-1-tetralone . This arises from the cyclization of the 4-(3-fluorophenyl)butyric acid precursor at the carbon ortho to the fluorine atom, rather than the carbon para to it. The fluorine atom is an ortho-, para-director, but electronic and steric factors influence the final product ratio.
Troubleshooting Steps to Minimize Isomer Formation:
-
Choice of Catalyst: The choice and handling of the acid catalyst are crucial. While both PPA and methanesulfonic acid are effective, their viscosity and reactivity can influence the outcome.[4] Experimenting with different Lewis acids could also alter the regioselectivity, although PPA and MSA are most commonly cited for this type of cyclization.
-
Temperature Control: Slowly heating the reaction mixture and maintaining a consistent temperature (e.g., 85-110°C) can favor the formation of one isomer over the other.[1] Run small-scale trials at different temperatures to find the optimal condition for your setup.
-
Slow Addition: If using a protocol where a reagent is added dropwise, ensure the addition is slow and steady to maintain control over the reaction exotherm and local concentrations.
Q3: My reaction mixture turned into a dark, thick tar, and the yield is very low. What went wrong?
The formation of a dark, resinous tar is a common issue in Friedel-Crafts reactions, often caused by overly harsh conditions.[5]
Potential Causes and Solutions:
-
Excessive Temperature: Overheating the reaction can cause polymerization and degradation of both the starting material and the product. Carefully monitor and control the internal reaction temperature.
-
"Old" Polyphosphoric Acid (PPA): PPA can absorb atmospheric moisture over time, which can affect its efficacy and promote side reactions. Use fresh or properly stored PPA for best results.
-
Concentration: Ensure the concentration of the starting material in the acid is appropriate as per the established protocol.
Q4: How can I effectively purify the crude this compound product?
Purification is typically necessary to remove the isomeric byproduct, unreacted starting material, and any resinous material.
-
Column Chromatography: The most effective method is silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 9:1 hexanes/EtOAc).[1] The two isomers, this compound and 7-Fluoro-1-tetralone, should have different retention factors (Rf) on TLC, allowing for their separation.
-
Recrystallization: For removing minor impurities after chromatography, or if the crude product is relatively clean, recrystallization can be effective. A mixed solvent system, such as isopropanol/petroleum ether, has been used for similar tetralone compounds.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield (< 50%) | 1. Incomplete reaction. 2. Degradation of product/starting material. 3. Inefficient extraction during workup. | 1. Increase reaction time or temperature slightly. Monitor via TLC. 2. Lower the reaction temperature. Ensure fresh acid catalyst is used. 3. Perform multiple extractions (e.g., 2-3 times) with an appropriate organic solvent like ethyl acetate.[1] |
| Presence of Starting Material in Product | Reaction did not go to completion. | Increase reaction time. Ensure the temperature is sufficient to overcome the activation energy. Confirm the quality of the acid catalyst. |
| Multiple Spots on TLC (Close Rf) | Formation of the 7-fluoro isomer alongside the desired 6-fluoro product. | Optimize reaction temperature. Use a high-efficiency silica gel and a carefully selected eluent system for chromatographic separation. |
| Product is a Dark Oil/Solid | Formation of polymeric or resinous byproducts. | Reduce reaction temperature. Avoid localized overheating by ensuring efficient stirring. Use fresh PPA or MSA.[4][5] |
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound via PPA Cyclization
This protocol is adapted from established methodologies for tetralone synthesis.[1]
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-(3-fluorophenyl)butyric acid (1.0 eq).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure stirring (e.g., 10x the weight of the starting acid).
-
Begin stirring the mixture under a nitrogen atmosphere.
2. Cyclization Reaction:
-
Heat the mixture to 110°C using an oil bath.[1]
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.
-
The reaction is complete when the starting material spot is no longer visible on the TLC plate.
3. Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous mixture into a beaker containing crushed ice and water. This step is highly exothermic.
-
Stir the aqueous mixture until the PPA is fully dissolved and the product precipitates or forms an oil.
-
Extract the aqueous layer twice with ethyl acetate.[1]
-
Combine the organic layers.
4. Purification:
-
Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the resulting crude oil or solid by silica gel chromatography using a hexanes/ethyl acetate eluent system.[1]
Diagram: Synthesis and Side Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Diagram: General Experimental Workflow
Caption: General workflow for synthesis and purification.
References
- 1. echemi.com [echemi.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 6. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Fluorinating Tetralones
Welcome to the Technical Support Center for the optimization of reaction conditions for the fluorination of tetralones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the α-fluorination of tetralone scaffolds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the α-fluorination of tetralones?
A1: The most common and effective reagents for the α-fluorination of tetralones are electrophilic fluorinating agents. The two most widely used are Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).[1][2] These reagents are favored for their stability, relatively safe handling, and high reactivity towards the enolate or enol form of the tetralone.[3][4]
Q2: My fluorination reaction is giving a low yield. What are the potential causes?
A2: Low yields in tetralone fluorination can stem from several factors. Common issues include incomplete conversion of the starting material, degradation of the product or starting material, and formation of side products. Specific causes could be insufficiently strong reaction conditions to form the enolate, a deactivated fluorinating agent, or a non-optimal solvent or temperature.[5]
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: The formation of multiple products can be due to several side reactions. Over-fluorination can lead to di-fluorinated products.[6] Depending on the substrate and reaction conditions, elimination reactions can also occur, leading to unsaturated tetralone derivatives. If the tetralone has multiple enolizable positions, you may also see a mixture of regioisomers.
Q4: How can I control the stereoselectivity of the fluorination?
A4: Achieving high stereoselectivity in the fluorination of α-substituted tetralones to create a chiral center can be challenging. The use of chiral catalysts is the most common strategy. For instance, cinchonine-derived catalysts in combination with Selectfluor have been shown to induce enantioselectivity in the fluorination of α-aryl-tetralones.[7][8] The choice of solvent and temperature can also significantly influence the stereochemical outcome.[9]
Q5: What is the general mechanism for the electrophilic fluorination of a tetralone?
A5: The generally accepted mechanism involves the initial formation of a tetralone enol or enolate. This electron-rich intermediate then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating reagent (e.g., Selectfluor or NFSI) in what is often described as an SN2-type process.[10] The specific nature of the transition state can be influenced by catalysts and additives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the α-fluorination of tetralones.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Incomplete Enolate Formation: The base used may not be strong enough, or the deprotonation time may be too short. | - Use a stronger base such as LDA or NaHMDS. - Increase the deprotonation time or temperature. |
| 2. Inactive Fluorinating Reagent: Selectfluor and NFSI can degrade if not stored properly under anhydrous conditions. | - Use a fresh bottle of the fluorinating reagent. - Ensure the reagent is stored in a desiccator. | |
| 3. Sub-optimal Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature, monitoring for side product formation. | |
| Formation of Di-fluorinated Byproduct | 1. Excess Fluorinating Reagent: Using a large excess of the fluorinating agent can lead to a second fluorination event. | - Use stoichiometric amounts (1.0-1.2 equivalents) of the fluorinating reagent. - Add the fluorinating agent slowly to the reaction mixture. |
| 2. High Reactivity of Monofluorinated Product: The monofluorinated tetralone may be more acidic and readily enolizes and reacts further. | - Lower the reaction temperature. - Use a less reactive fluorinating agent if possible. | |
| Poor Regioselectivity (for unsymmetrical tetralones) | 1. Formation of Thermodynamic and Kinetic Enolates: Different reaction conditions can favor the formation of different enolates, leading to a mixture of regioisomers. | - For the kinetic product (fluorination at the less substituted α-position), use a strong, bulky base (e.g., LDA) at low temperatures (-78 °C). - For the thermodynamic product (fluorination at the more substituted α-position), use a weaker base at a higher temperature. |
| Poor Enantioselectivity (for α-substituted tetralones) | 1. Ineffective Chiral Catalyst: The chosen catalyst may not be suitable for the specific substrate. | - Screen a variety of chiral catalysts (e.g., different cinchona alkaloid derivatives).[7] - Optimize the catalyst loading. |
| 2. Non-optimal Solvent: The solvent can play a crucial role in the organization of the transition state. | - Screen different solvents (e.g., MeCN, THF, CH2Cl2). |
Data Presentation
Table 1: Enantioselective Fluorination of 2-Aryl-1-tetralones with Selectfluor and a Cinchonine-Derived Catalyst
Reaction Conditions: 2-aryl-1-tetralone (1.0 equiv), Selectfluor (1.2 equiv), Catalyst (0.1 equiv), Solvent, Room Temperature.
| Entry | Aryl Substituent (Ar) | Solvent | Yield (%)[7] | ee (%)[7] |
| 1 | Phenyl | MeCN | 95 | 65 |
| 2 | 4-Methoxyphenyl | MeCN | 98 | 70 |
| 3 | 4-Chlorophenyl | MeCN | 92 | 68 |
| 4 | 2-Naphthyl | MeCN | 90 | 74 |
| 5 | Phenyl | THF | 85 | 55 |
| 6 | Phenyl | CH2Cl2 | 88 | 60 |
Experimental Protocols
Protocol 1: General Procedure for the α-Fluorination of 1-Tetralone with Selectfluor
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-tetralone (1.0 equiv) in anhydrous acetonitrile (MeCN).
-
Reaction Initiation: Add Selectfluor (1.2 equiv) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-1-tetralone.
Protocol 2: General Procedure for the α-Fluorination of 1-Tetralone with NFSI
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Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 1-tetralone (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
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Base Addition: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) to the cooled solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
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Fluorination: Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) in anhydrous THF to the reaction mixture.
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Reaction Monitoring: Continue stirring at -78 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the α-fluorination of tetralones.
Caption: Troubleshooting logic for tetralone fluorination issues.
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. SelectFluor - Enamine [enamine.net]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
troubleshooting peak splitting in NMR of 6-Fluoro-1-tetralone
Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Fluoro-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their NMR experiments, with a specific focus on peak splitting.
Frequently Asked Questions (FAQs)
Q1: What is peak splitting in ¹H NMR and why does it occur?
Peak splitting, also known as spin-spin coupling or multiplicity, is the splitting of a single NMR resonance into multiple lines.[1][2] This phenomenon arises from the interaction of the magnetic fields of non-equivalent nuclei that are typically within two to three bonds of each other.[2] The number of peaks a signal is split into can be predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[1][3] For example, a proton with two equivalent neighboring protons will appear as a triplet (2+1=3 peaks).[1]
Q2: Why does the ¹H NMR spectrum of this compound appear more complex than its non-fluorinated analog, 1-tetralone?
The increased complexity is primarily due to ¹H-¹⁹F coupling . The fluorine atom in this compound has a nuclear spin (I) of 1/2 and is 100% naturally abundant, just like a proton.[4][5] Consequently, the fluorine nucleus couples with nearby protons, splitting their signals in the ¹H NMR spectrum. This is in addition to the standard ¹H-¹H coupling that is also present. This results in more complex multiplets (e.g., a doublet of doublets) that can be challenging to interpret without considering the influence of fluorine.
Q3: Can the choice of NMR solvent affect the peak splitting I observe?
While the solvent does not change the fundamental coupling constants (J-values), it can significantly affect the chemical shifts (the position of peaks).[6][7] Sometimes, signals that are overlapping in one solvent (like CDCl₃) may become well-resolved in another (like benzene-d₆ or acetone-d₆), making the splitting patterns easier to analyze.[8][9] Therefore, changing the solvent is a common strategy to simplify a crowded or overlapping spectrum.[8]
Q4: What are some common instrumental or sample preparation issues that can cause distorted or broad peaks?
Several factors can lead to poor peak shape:
-
Poor Shimming: An inhomogeneous magnetic field across the sample will cause peak broadening. Re-shimming the spectrometer is essential.[8]
-
Sample Concentration: A sample that is too concentrated can also lead to broad peaks. Preparing a more dilute sample may improve resolution.[8]
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Incomplete Dissolution: If the compound is not fully dissolved, the sample will be inhomogeneous, resulting in poor peak shape. Ensure your sample is completely soluble in the chosen solvent.
Troubleshooting Guide: Peak Splitting Issues
This guide provides a systematic approach to diagnosing and solving common peak splitting problems encountered with this compound.
Problem 1: The aromatic signals are unusually complex and difficult to interpret.
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Probable Cause: The complexity arises from simultaneous coupling of the aromatic protons to both other aromatic protons (¹H-¹H coupling) and the fluorine atom at position 6 (¹H-¹⁹F coupling). The protons at positions 5, 7, and 8 are all subject to coupling with the fluorine.
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Solution 1: Analyze the Coupling Constants. Carefully measure the coupling constants (J-values) from the spectrum. The presence of J-values in the ranges typical for ¹H-¹⁹F coupling (see table below) in addition to ¹H-¹H coupling is a strong indicator. For example, the proton at position 5 would be expected to be a doublet of doublets due to ortho coupling to the fluorine at C6 and meta coupling to the proton at C7.
-
Solution 2: Perform a ¹⁹F Decoupling Experiment. The most definitive way to simplify the spectrum is to run a ¹H{¹⁹F} decoupling experiment.[5] In this experiment, the sample is irradiated at the ¹⁹F resonance frequency, which removes all ¹H-¹⁹F coupling.[4][10] The resulting ¹H spectrum will only show the simpler ¹H-¹H coupling patterns, making assignments much more straightforward.[4]
Problem 2: Signals are overlapping, and individual multiplets cannot be resolved.
-
Probable Cause: The chemical shifts of different protons are too similar at the magnetic field strength being used. This is common in the aromatic region.
-
Solution 1: Use a Higher Field NMR Spectrometer. A spectrometer with a higher magnetic field (e.g., 600 MHz vs. 300 MHz) will increase the separation (in Hz) between peaks with different chemical shifts, often resolving overlapping multiplets.
-
Solution 2: Change the NMR Solvent. As mentioned in the FAQ, solvents can induce significant changes in chemical shifts.[7][11] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) may shift the signals enough to resolve the overlap.[8]
Quantitative Data: Typical Coupling Constants
The interpretation of complex spectra relies on understanding the magnitude of different coupling constants. The following table summarizes typical values for aromatic systems.
| Coupling Type | Number of Bonds | Interaction | Typical J-value (Hz) |
| ³JHH | 3 | ortho H-C-C-H | 7 - 10 |
| ⁴JHH | 4 | meta H-C-C-C-H | 2 - 3 |
| ⁵JHH | 5 | para H-C-C-C-C-H | 0 - 1 |
| ³JHF | 3 | ortho H-C-C-F | 6 - 10 |
| ⁴JHF | 4 | meta H-C-C-C-F | 0 - 3[12] |
| ⁵JHF | 5 | para H-C-C-C-C-F | ~1[13] |
Experimental Protocols
Method 1: Standard ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transform to the Free Induction Decay (FID). Carefully phase the spectrum and perform baseline correction to obtain a clean, interpretable spectrum.
Method 2: ¹H{¹⁹F} Decoupling Experiment
This experiment simplifies the ¹H spectrum by removing all couplings to ¹⁹F nuclei.
-
Initial Setup: Follow steps 1 and 2 from the standard ¹H NMR protocol. It is often helpful to first acquire a standard ¹⁹F spectrum to determine the exact chemical shift of the fluorine resonance.[14]
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Experiment Selection: Select the appropriate ¹H{¹⁹F} decoupling pulse program on the spectrometer.[4][14] This is typically a pre-defined experiment on modern instruments.
-
Set Decoupler Frequency: Set the center of the ¹⁹F decoupler frequency to the chemical shift of the fluorine signal in this compound. The decoupling bandwidth should be sufficient to cover the entire ¹⁹F signal.[15]
-
Acquisition and Processing: Acquire and process the data as you would for a standard ¹H spectrum. The resulting spectrum will show simplified multiplets for the protons that were previously coupled to fluorine.
Visualizations
References
- 1. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. acdlabs.com [acdlabs.com]
- 3. youtube.com [youtube.com]
- 4. epfl.ch [epfl.ch]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. 19F with 1H Decoupling | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 11. thieme-connect.de [thieme-connect.de]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum [imserc.northwestern.edu]
- 15. lsa.umich.edu [lsa.umich.edu]
stability issues of 6-Fluoro-1-tetralone under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 6-Fluoro-1-tetralone. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound can be influenced by several factors, including exposure to inappropriate pH levels, elevated temperatures, light (particularly UV), and oxidizing agents.[1] The inherent chemical structure, possessing a ketone functional group and a fluoroaromatic ring, dictates its susceptibility to these conditions.
Q2: What are the initial signs that my sample of this compound may be degrading?
A2: Visual indicators of degradation can include a change in the color of the solid or its solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, the most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q3: How should I properly store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil. Storing at reduced temperatures (e.g., 2-8 °C or -20 °C) can also enhance stability.
Q4: Can the choice of solvent impact the stability of this compound solutions?
A4: Yes, the solvent can significantly affect stability. While this compound is generally stable in common aprotic organic solvents like DMSO and DMF, its stability in protic solvents (e.g., water, methanol) may vary, especially at non-neutral pH. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.[1]
Q5: Are there any known incompatible materials with this compound?
A5: Strong oxidizing agents should be avoided as they can react with the tetralone structure. Additionally, strong acids and bases may promote degradation, especially at elevated temperatures.
Troubleshooting Guides
Below are common issues encountered during experiments with this compound, along with potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify the purity and integrity of your this compound stock using an appropriate analytical method (e.g., HPLC-UV). 2. Review storage conditions. Ensure the compound is protected from light, moisture, and excessive heat. 3. Prepare fresh working solutions from a solid sample for each experiment to avoid degradation in solution.[2] |
| Appearance of new peaks in chromatograms during analysis. | Degradation of the compound under analytical or experimental conditions. | 1. Investigate the stability of this compound in your analytical mobile phase and experimental buffer. 2. If degradation is observed, adjust the pH of the mobile phase or buffer to a more neutral range. 3. Consider using a lower temperature for your analytical column or experiment if thermal degradation is suspected. |
| Color change in the solid compound or its solution. | This may indicate photodegradation or oxidation. | 1. Store the compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.[1] 2. If sensitivity to oxygen is suspected, consider preparing solutions with degassed solvents and working under an inert atmosphere (e.g., nitrogen or argon).[1] |
Experimental Protocols
The following are general protocols for conducting forced degradation studies to assess the stability of this compound. These studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.[3][4]
Protocol 1: Hydrolytic Stability (Acid and Base Forced Degradation)
-
Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).[4]
-
Base Hydrolysis: Mix another aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).[4]
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
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At specified time points, withdraw samples, neutralize them (base for the acidic solution, acid for the basic solution), and dilute to a suitable concentration for analysis.[6]
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Thermal Stability
-
Objective: To evaluate the effect of elevated temperature on the stability of this compound in the solid state.
-
Procedure:
-
Place a known amount of solid this compound in a suitable container.
-
Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for an extended period (e.g., 48 hours).[5]
-
At designated time intervals, remove a portion of the sample.
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for analysis by HPLC.
-
Protocol 3: Photostability
-
Objective: To assess the degradation of this compound upon exposure to light.
-
Procedure:
-
Expose a sample of solid this compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[6]
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[7]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).[7]
-
After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
-
Protocol 4: Oxidative Stability
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[5]
-
Keep the solution at room temperature, protected from light, for a specified duration (e.g., 12 hours).[5]
-
At various time points, take aliquots of the solution.
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Analyze the samples by HPLC to quantify the remaining this compound and any degradation products.
-
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | Duration | % Degradation | Number of Degradants | Major Degradant (if identified) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | Data | Data | Data |
| Oxidation | 3% H₂O₂ at RT | 12 hours | Data | Data | Data |
| Thermal (Solid) | 80°C | 48 hours | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B | - | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B | - | Data | Data | Data |
Note: The data in this table is illustrative. Actual results will be obtained from experimental analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships in stability testing.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1-tetralone for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Fluoro-1-tetralone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Synthesis Pathway Overview
The most common and scalable route for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid. This process typically involves the use of a strong acid catalyst to facilitate the cyclization.
Caption: Synthesis pathway for this compound.
Experimental Protocols
A common method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid using a dehydrating agent and catalyst such as polyphosphoric acid (PPA).
General Procedure for Gram-Scale Synthesis:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place 4-(3-fluorophenyl)butyric acid.
-
Reaction Initiation: Add polyphosphoric acid to the flask. The ratio of PPA to the starting material is typically around 10:1 by weight.
-
Heating: Heat the mixture with stirring under a nitrogen atmosphere. The reaction temperature is generally maintained between 80-120°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of tetralone derivatives via Friedel-Crafts acylation, which can be adapted for this compound.
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) |
| Starting Material | 4-(3-fluorophenyl)butyric acid | 4-(3-fluorophenyl)butyric acid |
| Catalyst | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) or Eaton's Reagent |
| Catalyst to Substrate Ratio | ~10:1 (w/w) | Optimized for thermal control, often lower |
| Solvent | None or high-boiling solvent | High-boiling solvent (e.g., sulfolane) |
| Temperature | 80-120°C | 90-110°C (with careful monitoring) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (after purification) | >98% | >97% |
Troubleshooting Guide
Caption: Troubleshooting workflow for low yield.
Q: My reaction is showing low or no conversion to this compound. What are the possible causes?
A: Low or no conversion can be due to several factors:
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Inactive Catalyst: Polyphosphoric acid is hygroscopic and can become inactive upon exposure to moisture. Ensure you are using a fresh or properly stored batch of PPA.
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Insufficient Heating: The intramolecular Friedel-Crafts acylation requires a significant activation energy. Ensure the reaction mixture is reaching the target temperature. On a larger scale, this may require a more efficient heating system.
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Impure Starting Material: Impurities in the 4-(3-fluorophenyl)butyric acid can interfere with the reaction. Ensure the purity of your starting material.
Q: I am observing the formation of a significant amount of a byproduct. What could it be and how can I avoid it?
A: The fluorine atom in the starting material is an ortho- and para-directing group. In the intramolecular cyclization of 4-(3-fluorophenyl)butyric acid, the primary product is this compound. However, a possible byproduct is the isomeric 4-Fluoro-1-tetralone, resulting from cyclization at the ortho position to the fluorine atom.
-
Control Reaction Temperature: Higher temperatures can sometimes lead to the formation of less stable isomers. Try running the reaction at the lower end of the recommended temperature range.
-
Choice of Catalyst: While PPA is common, other catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) might offer better regioselectivity in some cases.
Q: The reaction mixture is very viscous and difficult to stir, especially during scale-up. How can I manage this?
A: The viscosity of polyphosphoric acid increases as the reaction proceeds.
-
Mechanical Stirring: Ensure you are using a robust overhead mechanical stirrer that can handle viscous mixtures.
-
Solvent Addition: At a larger scale, using a high-boiling, inert solvent like sulfolane can help to reduce the viscosity and improve heat transfer.
Q: The purification of the final product is challenging on a larger scale. What are the recommended methods?
A: While column chromatography is suitable for small-scale purification, it is often not practical for preclinical production.
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Vacuum Distillation: this compound is a liquid at room temperature, making vacuum distillation a viable option for purification on a larger scale.
-
Crystallization: If a solid derivative of the product can be formed, crystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up the synthesis of this compound?
A1: The main challenge is managing the exothermic nature of the Friedel-Crafts acylation and ensuring efficient heat transfer in a large reactor. Poor thermal management can lead to localized overheating, resulting in byproduct formation and reduced yield.
Q2: How can I monitor the reaction progress effectively at a larger scale?
A2: At-line or in-situ monitoring using techniques like HPLC or infrared (IR) spectroscopy is highly recommended for large-scale synthesis. This allows for real-time tracking of the consumption of the starting material and the formation of the product, enabling better control over the reaction.
Q3: Are there any specific safety precautions I should take when working with polyphosphoric acid at a large scale?
A3: Yes, polyphosphoric acid is corrosive and reacts exothermically with water. When quenching the reaction, the acid should be added slowly to a large excess of ice with efficient stirring to dissipate the heat. Appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, is essential.
Q4: What are the typical impurities I should look for in the final product?
A4: Besides the potential for the 4-fluoro isomer, other possible impurities could include unreacted starting material and polymeric byproducts. A thorough impurity profile should be established using techniques like LC-MS and NMR.
Q5: Can I use a different catalyst instead of polyphosphoric acid?
A5: Yes, other strong acids and Lewis acids can be used. Eaton's reagent is a common alternative that is often easier to handle than PPA. In some cases, a combination of a Lewis acid like aluminum chloride with a co-solvent can also be effective. However, any new catalyst system would require optimization of the reaction conditions.
Technical Support Center: 6-Fluoro-1-tetralone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-1-tetralone. The content is designed to address common challenges, with a focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the intramolecular Friedel-Crafts cyclization of 4-(3-fluorophenyl)butyric acid. This reaction is typically catalyzed by a strong acid.
Q2: Which catalysts are most effective for the synthesis of this compound?
A2: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used catalysts for this type of intramolecular acylation.[1] While Lewis acids like aluminum chloride (AlCl₃) are staples in Friedel-Crafts reactions, PPA is often favored for the cyclization of carboxylic acids.
Q3: What are the primary causes of catalyst deactivation in this synthesis?
A3: Catalyst deactivation in the synthesis of this compound, particularly when using Lewis acid catalysts, can be attributed to several factors:
-
Moisture: Lewis acids such as AlCl₃ are extremely sensitive to moisture and will be hydrolyzed and deactivated in the presence of water.[2]
-
Product Inhibition: The ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction mixture.[2][3]
-
Substrate Inhibition: If the aromatic ring contains strongly deactivating groups, the reaction may not proceed. While fluorine is an ortho-, para-director, its electron-withdrawing nature can slow down the reaction compared to non-fluorinated analogues.[4]
-
Coking: At higher temperatures, especially with solid acid catalysts, the formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.
Q4: Can the catalyst be regenerated and reused?
A4: For solid-supported catalysts like PPA on silica (PPA/SiO₂), regeneration is feasible by washing and drying at elevated temperatures to remove adsorbed species. However, for viscous liquid catalysts like PPA, regeneration in a laboratory setting can be challenging and is often not practical.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have been deactivated by moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst can form a complex with the product, requiring stoichiometric amounts.[2][3] | Increase the catalyst loading. For Lewis acids like AlCl₃, more than one equivalent may be necessary. | |
| Deactivated Aromatic Ring: The fluorine atom, being electron-withdrawing, can reduce the nucleophilicity of the aromatic ring. | Increase the reaction temperature or use a stronger catalyst. However, be cautious of potential side reactions at higher temperatures. | |
| Incomplete Reaction: The reaction time may be insufficient. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). Extend the reaction time if necessary. | |
| Formation of Multiple Products | Intermolecular Reaction: If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions by slowly adding the substrate to the catalyst mixture. |
| Rearrangement: While less common in acylations compared to alkylations, side reactions can occur at high temperatures. | Optimize the reaction temperature to favor the desired product. | |
| Difficult Product Isolation | Viscous Catalyst: Polyphosphoric acid is highly viscous, which can complicate the workup.[1] | Quench the reaction mixture with ice-water to hydrolyze the PPA and reduce its viscosity. Vigorous stirring is essential during quenching. |
| Stable Emulsion during Extraction: The workup procedure may lead to the formation of a stable emulsion. | Add a saturated solution of sodium chloride (brine) to help break the emulsion. |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
This protocol is adapted from the synthesis of α-tetralone and is expected to yield good results for the fluorinated analogue.[5]
Materials:
-
4-(3-fluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, pre-heat polyphosphoric acid (approximately 10 times the weight of the starting material) to about 90°C with stirring.
-
Add 4-(3-fluorophenyl)butyric acid to the hot PPA.
-
Continue stirring vigorously at 90-100°C for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to approximately 60°C.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the PPA.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Catalyst Regeneration (for PPA/SiO₂)
For solid-supported PPA, the following general regeneration procedure can be applied:
-
After the reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst with a suitable organic solvent (e.g., dichloromethane) to remove any adsorbed organic material.
-
Dry the catalyst in a vacuum oven at 100-120°C for several hours to remove residual solvent and moisture.
Visualizations
References
Technical Support Center: Managing Impurities in 6-Fluoro-1-tetralone Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-1-tetralone. Our goal is to help you identify, manage, and mitigate impurities that may arise during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid. This reaction is typically catalyzed by a strong acid, most commonly polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and phosphorus pentoxide.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The primary impurities of concern are:
-
8-Fluoro-1-tetralone: A positional isomer formed due to the directing effects of the fluorine substituent on the aromatic ring during the Friedel-Crafts cyclization.
-
Unreacted Starting Material: Residual 4-(3-fluorophenyl)butyric acid.
-
Polymeric Byproducts: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric materials.
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Solvent and Reagent Residues: Residual solvents and quenching agents from the workup process.
Q3: How can I detect the presence of the 8-Fluoro-1-tetralone isomer?
A3: The most effective analytical techniques for detecting and quantifying the 8-Fluoro-1-tetralone isomer are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the two isomers, allowing for their individual identification and quantification.
Q4: What are the key differences in the analytical signatures of this compound and 8-Fluoro-1-tetralone?
A4: In HPLC, the two isomers will have different retention times. In GC-MS, while they have the same molecular weight, their fragmentation patterns under electron ionization will differ due to the different positions of the fluorine atom, aiding in their distinction.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
The final isolated product mass is significantly lower than the theoretical yield.
-
TLC or crude NMR analysis shows a large amount of unreacted starting material or a complex mixture of byproducts.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress by TLC or HPLC. Extend the reaction time if starting material is still present. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as this can also promote byproduct formation. - Increase Catalyst Amount: Ensure a sufficient amount of PPA or other catalyst is used to drive the reaction to completion. |
| Catalyst Deactivation | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous. Moisture will deactivate the Lewis acid catalyst. |
| Suboptimal Reaction Temperature | - Optimize Temperature: The optimal temperature for the cyclization is crucial. Too low, and the reaction will be slow or incomplete. Too high, and polymerization and side reactions will increase. A typical range is 80-100 °C. |
Issue 2: High Levels of 8-Fluoro-1-tetralone Isomer Impurity
Symptoms:
-
HPLC or GC analysis of the crude product shows a significant peak corresponding to the 8-Fluoro-1-tetralone isomer.
-
Difficulty in purifying the final product to the desired isomeric purity.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Reaction Conditions Favoring Isomer Formation | - Lower Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. Running the reaction at the lower end of the effective temperature range may favor the formation of the desired 6-fluoro isomer. - Choice of Catalyst: While PPA is common, exploring other Lewis acids or Brønsted acids might influence the isomeric ratio. |
| Inefficient Purification | - Optimize Purification Method: A single purification step may not be sufficient. A combination of techniques might be necessary. See the Purification Strategies section below. |
Data Presentation: Impurity Profile and Purification Efficiency
The following tables summarize typical quantitative data encountered during the production and purification of this compound.
Table 1: Typical Impurity Profile of Crude this compound after Synthesis
| Compound | Typical Abundance (%) |
| This compound | 85 - 90 |
| 8-Fluoro-1-tetralone | 5 - 10 |
| 4-(3-fluorophenyl)butyric acid | 1 - 3 |
| Polymeric Byproducts | < 2 |
Table 2: Comparison of Purification Methods for Removing 8-Fluoro-1-tetralone
| Purification Method | Purity of this compound Achieved (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 95 - 97 | 70 - 80 |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) | > 99 | 85 - 95 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar tetralone compounds.
Materials:
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4-(3-fluorophenyl)butyric acid
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Polyphosphoric acid (PPA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 4-(3-fluorophenyl)butyric acid.
-
Add polyphosphoric acid (approximately 10 times the weight of the butyric acid).
-
Heat the mixture with stirring to 80-90 °C for 2-3 hours. Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: HPLC Analysis of this compound and 8-Fluoro-1-tetralone
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Expected Results: The two isomers will be separated with baseline resolution. The this compound will typically have a slightly different retention time than the 8-Fluoro-1-tetralone.
Protocol 3: Purification by Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
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Chromatography column
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
Validation & Comparative
Fluorinated vs. Non-Fluorinated Tetralin Derivatives: A Comparative Guide on Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity. This guide provides a comparative analysis of the anticancer properties of a fluorinated tetralin derivative against its non-fluorinated counterpart, supported by experimental data. The focus is on a series of N'-(3,4-diphenylthiazol-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide analogues, which have been evaluated for their cytotoxic effects and impact on DNA synthesis.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of a non-fluorinated tetralin derivative (Compound 4a ) and its 4-fluorophenyl substituted analogue (Compound 4h ) against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution on Phenyl Ring | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | H (non-fluorinated) | > 100 | 85.3 |
| 4h | 4-F (fluorinated) | 48.6 | 61.5 |
Data sourced from a study on new thiazoline-tetralin derivatives.
Additionally, the inhibitory effect on DNA synthesis was evaluated. Compound 4h , bearing the 4-fluoro substitution, demonstrated the highest inhibitory effect on DNA synthesis in the A549 cell line among the tested compounds in its series.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of the fluorinated and non-fluorinated tetralin derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3]
Materials:
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Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated tetralin derivatives) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Synthesis Inhibition Assay
This assay measures the incorporation of a thymidine analog, such as BrdU (5-bromo-2'-deoxyuridine), into newly synthesized DNA during the S-phase of the cell cycle.[4][5]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
BrdU labeling solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., Triton X-100)
-
DNA denaturation solution (e.g., HCl)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Cells are seeded and treated with the test compounds as described in the MTT assay protocol.
-
BrdU Labeling: Towards the end of the treatment period, BrdU labeling solution is added to the cell culture medium, and the cells are incubated for a few hours to allow for BrdU incorporation.
-
Fixation and Permeabilization: The cells are washed, fixed, and then permeabilized to allow antibody access to the nucleus.
-
DNA Denaturation: The DNA is denatured to expose the incorporated BrdU.
-
Immunostaining: The cells are incubated with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Analysis: The percentage of BrdU-positive cells is determined by fluorescence microscopy or the fluorescence intensity is quantified using a microplate reader. The inhibition of DNA synthesis is calculated relative to untreated control cells.
Mandatory Visualization
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for screening the anticancer activity of tetralin derivatives.
Hypothesized Signaling Pathway for Apoptosis Induction
Caption: Generalized apoptotic signaling pathways potentially activated by tetralone derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Spectroscopic Duel: Unmasking the Structural Nuances of 6-Fluoro-1-tetralone and 1-tetralone
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this guide, we present a detailed spectroscopic comparison of 6-Fluoro-1-tetralone and its parent compound, 1-tetralone. By leveraging Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we elucidate the impact of fluorine substitution on the spectroscopic properties of the tetralone scaffold, a common motif in pharmacologically active molecules.
This comparative analysis provides key identifying features and highlights the subtle yet significant electronic and structural changes induced by the electronegative fluorine atom. The experimental data summarized herein serves as a valuable reference for the characterization of related compounds.
At a Glance: Key Spectroscopic Data
The following tables provide a concise summary of the key spectroscopic data for this compound and 1-tetralone.
Infrared (IR) Spectroscopy
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 1-tetralone | ~1685 | C=O (Aryl ketone) |
| ~3050-3000 | C-H (Aromatic) | |
| ~2950-2850 | C-H (Aliphatic) | |
| This compound | ~1688 | C=O (Aryl ketone) |
| ~3060-3010 | C-H (Aromatic) | |
| ~2960-2860 | C-H (Aliphatic) | |
| ~1250 | C-F (Aryl fluoride) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1-tetralone | ~8.0 (dd) | Doublet of d. | 1H | H-8 |
| ~7.5-7.2 (m) | Multiplet | 3H | Aromatic H | |
| 2.9 (t) | Triplet | 2H | -CH₂- (C4) | |
| 2.6 (t) | Triplet | 2H | -CH₂- (C2) | |
| 2.1 (p) | Pentet | 2H | -CH₂- (C3) | |
| This compound | ~8.04 (dd) | Doublet of d. | 1H | H-8 |
| ~6.99 (dt) | Doublet of t. | 1H | H-7 | |
| ~6.92 (dd) | Doublet of d. | 1H | H-5 | |
| 2.97 (t) | Triplet | 2H | -CH₂- (C4) | |
| 2.64 (t) | Triplet | 2H | -CH₂- (C2) | |
| 2.16 (m) | Multiplet | 2H | -CH₂- (C3) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 1-tetralone | ~198 | C=O (C1) |
| ~145 | Aromatic C (C4a) | |
| ~133 | Aromatic C (C8) | |
| ~132 | Aromatic C (C8a) | |
| ~129 | Aromatic C (C6) | |
| ~127 | Aromatic C (C5) | |
| ~126 | Aromatic C (C7) | |
| ~39 | -CH₂- (C2) | |
| ~30 | -CH₂- (C4) | |
| ~23 | -CH₂- (C3) | |
| This compound | ~197 | C=O (C1) |
| ~165 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F (C6) | |
| ~147 (d) | Aromatic C (C4a) | |
| ~135 (d) | Aromatic C (C8a) | |
| ~129 (d) | Aromatic C (C8) | |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic C (C5) | |
| ~113 (d, ²JCF ≈ 22 Hz) | Aromatic C (C7) | |
| ~39 | -CH₂- (C2) | |
| ~29 | -CH₂- (C4) | |
| ~23 | -CH₂- (C3) |
Note: Predicted values for this compound are based on the known effects of fluorine substitution on aromatic systems.
Mass Spectrometry (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-tetralone | 146 | 118 (M-CO), 117 (M-CHO), 90, 77 |
| This compound | 164 | 136 (M-CO), 135 (M-CHO), 108, 95 |
Experimental Protocols
A generalized experimental approach for the spectroscopic analysis of these tetralone derivatives is outlined below.
Validating the Structure of Synthesized 6-Fluoro-1-tetralone: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic methods for validating the structure of 6-Fluoro-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation and compare its utility with other common analytical techniques.
Unraveling the Molecular Architecture with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a comprehensive structural assignment.
Key NMR Experiments for Structural Validation:
-
¹H NMR (Proton NMR): This is often the first and most informative experiment performed. It provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).
-
¹³C NMR (Carbon-13 NMR): This technique provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. Due to the low natural abundance of the ¹³C isotope, signals are typically not split by neighboring carbons, resulting in a spectrum with single lines for each unique carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, information that is crucial for piecing together the carbon skeleton.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, revealing the connectivity of proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, providing critical information for connecting different parts of the molecule.
-
¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom in this compound, ¹⁹F NMR is a highly sensitive technique to confirm the presence and electronic environment of the fluorine substituent.
Experimental Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on available literature and spectral databases.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.04 | dd | H-5 |
| 6.99 | dt | H-7 |
| 6.92 | dd | H-8 |
| 2.97 | t | H-4 |
| 2.64 | t | H-2 |
| 2.16 | m | H-3 |
dd = doublet of doublets, dt = doublet of triplets, t = triplet, m = multiplet
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 197.0 | C-1 (C=O) |
| 165.5 (d, ¹JCF = 252 Hz) | C-6 |
| 145.0 (d, ³JCF = 7 Hz) | C-4a |
| 132.5 (d, ⁴JCF = 3 Hz) | C-8a |
| 131.0 (d, ³JCF = 8 Hz) | C-5 |
| 115.5 (d, ²JCF = 21 Hz) | C-7 |
| 113.0 (d, ²JCF = 22 Hz) | C-8 |
| 39.0 | C-2 |
| 30.0 | C-4 |
| 23.0 | C-3 |
d = doublet, JCF = carbon-fluorine coupling constant
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, other spectroscopic techniques provide complementary information and are often used in conjunction for a comprehensive analysis.
Table 3: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and electronic environment. | Unambiguous structure determination. | Requires larger sample amounts, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues. | High sensitivity, small sample requirement. | Isomers can be difficult to distinguish, does not provide detailed connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-F, aromatic C-H). | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
For this compound, a typical mass spectrum would show a molecular ion peak (M⁺) at m/z 164, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules like CO and ethylene, characteristic of tetralone structures. An IR spectrum would exhibit a strong absorption band around 1685 cm⁻¹ for the carbonyl (C=O) group and characteristic bands for the C-F bond and aromatic C-H stretching.
Experimental Protocols
NMR Spectroscopy
A sample of 5-10 mg of the synthesized this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
Mass Spectrometry
A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electron ionization (EI) or electrospray ionization (ESI) can be used.
Infrared Spectroscopy
A small amount of the neat sample is placed on the diamond crystal of an ATR-FTIR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet of the solid sample can be prepared.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.
Caption: A workflow diagram illustrating the key steps in the structural validation of synthesized this compound.
Logical Relationships in NMR Structural Elucidation
The following diagram illustrates how different NMR experiments provide interconnected pieces of information to solve the molecular puzzle.
Caption: Logical relationships between different NMR experiments in the process of structural elucidation.
comparative study of different synthetic methods for 6-Fluoro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methods for 6-Fluoro-1-tetralone, a key intermediate in the synthesis of numerous pharmaceutical compounds. The following sections detail the most prominent synthetic strategies, offering a side-by-side comparison of their efficiency, reaction conditions, and overall practicality. This objective overview is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry due to its utility as a building block for synthesizing a range of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance. Consequently, efficient and scalable synthetic routes to this intermediate are of paramount importance. This guide explores and compares the most common methods for its preparation: Intramolecular Friedel-Crafts Acylation and the Haworth Synthesis.
Comparison of Synthetic Methods
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the availability and cost of starting materials and reagents. The following table summarizes the key quantitative data for the methods discussed in this guide.
| Method | Key Reagents | Reaction Time | Temperature | Yield (%) |
| Intramolecular Friedel-Crafts Acylation | ||||
| - Using Polyphosphoric Acid (PPA) | 4-(3-fluorophenyl)butyric acid, PPA | 2 hours | 110 °C | 87% |
| - Using MsOH/P₂O₅ | 4-(3-fluorophenyl)butyric acid, MsOH, P₂O₅ | 2 hours | 85 °C | High |
| Haworth Synthesis | ||||
| - Step 1: Friedel-Crafts Acylation | 3-Fluorobenzene, Succinic anhydride, AlCl₃ | ~2 hours | Room Temperature | Good |
| - Step 2: Clemmensen Reduction | 4-(3-fluorobenzoyl)butyric acid, Zn(Hg), HCl | Several hours | Reflux | Good |
| - Step 3: Intramolecular Cyclization | 4-(3-fluorophenyl)butyric acid, PPA or MsOH/P₂O₅ | 2 hours | 85-110 °C | High |
Method 1: Intramolecular Friedel-Crafts Acylation
This is the most direct and commonly employed method for the synthesis of this compound. The reaction involves the cyclization of a 4-arylbutyric acid precursor in the presence of a strong acid catalyst.
Signaling Pathway Diagram
Caption: Intramolecular Friedel-Crafts Acylation Pathway.
Experimental Protocols
1.1. Using Polyphosphoric Acid (PPA)
This protocol is a classic and high-yielding method for the synthesis of this compound.
-
Materials:
-
4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol)
-
Polyphosphoric acid (PPA) (2 g)
-
Nitrogen gas
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A mixture of 4-(3-fluorophenyl)butyric acid and polyphosphoric acid is heated at 110°C under a nitrogen atmosphere for two hours.[1]
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is diluted with diethyl ether and washed twice with saturated aqueous sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.
-
Yield: 1.51 g (87%).[1]
-
1.2. Using Methanesulfonic Acid and Phosphorus Pentoxide (MsOH/P₂O₅)
This method offers an alternative to the viscous PPA, which can sometimes be difficult to handle.
-
Materials:
-
4-(3-fluorophenyl)butyric acid
-
Methanesulfonic acid (MsOH)
-
Phosphorus pentoxide (P₂O₅)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of methanesulfonic acid (75 mL) and P₂O₅ is stirred at 85°C for 15 minutes until most of the P₂O₅ has dissolved.
-
4-(3-fluorophenyl)butyric acid is added to the mixture.
-
An additional 15 mL of methanesulfonic acid is added dropwise, and the mixture is stirred at 85°C for 2 hours.[1]
-
The reaction mixture is poured into 500 mL of water and extracted twice with 400 mL of EtOAc.
-
The combined organic layers are washed with saturated NaHCO₃, water, and saturated brine, then dried over MgSO₄.
-
The solvent is removed under reduced pressure, and the resulting oil is purified by silica gel chromatography (hexanes/EtOAc, 9:1) to give the final product.
-
Method 2: Haworth Synthesis
The Haworth synthesis is a multi-step approach that can also be employed to prepare this compound. This method involves the initial Friedel-Crafts acylation of an aromatic ring with an anhydride, followed by reduction and a final intramolecular cyclization.
Experimental Workflow Diagram
Caption: Haworth Synthesis Workflow for this compound.
Experimental Protocols
2.1. Step 1: Friedel-Crafts Acylation of 3-Fluorobenzene
This initial step forms the keto-acid precursor.
-
Materials:
-
3-Fluorobenzene
-
Succinic anhydride
-
Aluminum chloride (AlCl₃)
-
A suitable solvent (e.g., nitrobenzene or carbon disulfide)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
3-Fluorobenzene and succinic anhydride are dissolved in the chosen solvent.
-
Anhydrous aluminum chloride is added portion-wise while maintaining the temperature.
-
The mixture is stirred for a sufficient time to ensure complete reaction.
-
The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The product, 4-(3-fluorobenzoyl)butyric acid, is isolated by extraction and purified.
-
2.2. Step 2: Reduction of 4-(3-fluorobenzoyl)butyric acid
The keto group is reduced to a methylene group in this step. Both Clemmensen and Wolff-Kishner reductions are viable options. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.
2.2.1. Clemmensen Reduction (Acidic Conditions)
-
Materials:
-
4-(3-fluorobenzoyl)butyric acid
-
Amalgamated zinc (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene (optional, as a co-solvent)
-
-
Procedure:
-
Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride.
-
The keto-acid is refluxed with the amalgamated zinc and concentrated hydrochloric acid. Toluene can be added to improve solubility.
-
The reaction is monitored until the carbonyl group is fully reduced.
-
The product, 4-(3-fluorophenyl)butyric acid, is isolated by extraction and purified.
-
2.2.2. Wolff-Kishner Reduction (Basic Conditions)
-
Materials:
-
4-(3-fluorobenzoyl)butyric acid
-
Hydrazine hydrate
-
A strong base (e.g., potassium hydroxide or sodium ethoxide)
-
A high-boiling solvent (e.g., diethylene glycol)
-
-
Procedure:
-
The keto-acid is heated with hydrazine hydrate and the strong base in the high-boiling solvent.
-
Water is distilled off from the reaction mixture, and the temperature is raised to around 180-200°C to facilitate the decomposition of the intermediate hydrazone.
-
After the reaction is complete, the mixture is cooled, acidified, and the product, 4-(3-fluorophenyl)butyric acid, is extracted and purified.
-
2.3. Step 3: Intramolecular Friedel-Crafts Acylation
The final step is the cyclization of the resulting 4-(3-fluorophenyl)butyric acid to yield this compound. The protocols for this step are identical to those described in Method 1 (Sections 1.1 and 1.2).
Conclusion
Both the direct Intramolecular Friedel-Crafts Acylation and the multi-step Haworth Synthesis are effective methods for the preparation of this compound. The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities.
-
The Intramolecular Friedel-Crafts Acylation of 4-(3-fluorophenyl)butyric acid is a more direct and atom-economical approach, generally providing high yields in a single step. The use of PPA is a well-established and effective method, while the MsOH/P₂O₅ system offers a less viscous alternative.
-
The Haworth Synthesis provides a more classical and versatile approach, starting from simpler, readily available materials like 3-fluorobenzene and succinic anhydride. While it involves more steps, it allows for the synthesis of the necessary precursor in-house. The choice between the Clemmensen and Wolff-Kishner reduction in the second step adds flexibility, allowing for the accommodation of acid- or base-sensitive functionalities if the substrate were more complex.
References
A Comparative Guide to Purity Assessment of 6-Fluoro-1-tetralone: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 6-Fluoro-1-tetralone is paramount for ensuring the reliability of experimental results and the quality of final products. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose.[1] This guide provides a comprehensive comparison between a developed HPLC method and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.
Introduction to this compound and Purity Concerns
This compound is a fluorinated aromatic ketone that serves as a versatile building block in the synthesis of various pharmaceutical compounds.[2] The presence of impurities, which can originate from starting materials, side reactions during synthesis (such as incomplete cyclization of 4-(3-fluorophenyl)butyric acid), or degradation, can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).[3] Therefore, a robust analytical method for purity assessment is crucial.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[1] For aromatic ketones like this compound, a reversed-phase HPLC method using a C18 column is a common and effective approach.
A reversed-phase HPLC method was developed to assess the purity of this compound. The following parameters were established:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Acetonitrile. |
This method is designed to provide good resolution between the main peak of this compound and potential impurities. The use of formic acid in the mobile phase helps to improve peak shape for acidic and basic impurities.
Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
To provide a comprehensive assessment, the performance of the developed HPLC method is compared with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful analytical technique for purity determination, particularly for volatile and thermally stable compounds.
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity and interaction with stationary/mobile phases. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Typical Run Time | 25 minutes | 30 minutes |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum, allowing for impurity identification. |
| Sample Volatility | Not required. | Required. This compound is sufficiently volatile. |
| Derivatization | Generally not required for UV-active compounds. | May be required for polar compounds to improve volatility and peak shape, but likely not necessary for this compound. |
| Common Impurities Detected | Non-volatile and polar impurities, starting materials, and byproducts. | Volatile impurities, residual solvents, and some byproducts. |
| Instrumentation Cost | Moderate to High | High |
| Ease of Use | Relatively straightforward for routine analysis. | More complex operation and data analysis. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity assessment and a decision-making process for selecting the appropriate analytical method.
Conclusion
Both HPLC and GC-MS are suitable for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis. For routine quality control and quantification of non-volatile impurities, the developed reversed-phase HPLC method is robust, reliable, and cost-effective. For the identification of unknown volatile impurities and when higher sensitivity is required, GC-MS is the preferred technique. In many drug development settings, both techniques are used orthogonally to provide a comprehensive purity profile of the compound.
References
comparing the efficacy of different fluorinating agents for tetralone synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of drug candidates. Tetralones, bicyclic aromatic ketones, are common scaffolds in the synthesis of biologically active compounds. The targeted fluorination of tetralones can lead to novel derivatives with enhanced efficacy, metabolic stability, and bioavailability. This guide provides a comparative overview of three commonly employed fluorinating agents for the synthesis of fluorinated tetralones: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Deoxo-Fluor®. We present a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of the reaction workflows.
Performance Comparison of Fluorinating Agents
The choice of a fluorinating agent is critical and depends on the desired outcome, be it mono-fluorination at the α-position or geminal difluorination of the carbonyl group. The following table summarizes the performance of Selectfluor®, NFSI, and Deoxo-Fluor® in the context of tetralone synthesis, drawing from published experimental data.
| Fluorinating Agent | Target Transformation | Substrate Example | Reported Yield (%) | Key Observations |
| Selectfluor® | α-Monofluorination | α-Aryl-tetralone | >98%[1] | High efficiency for activated substrates. |
| α-Monofluorination | Tetralone derivative | 96% (mixture of isomers)[2] | Effective for less activated systems as well. | |
| N-Fluorobenzenesulfonimide (NFSI) | α-Monofluorination | 2-Benzyl-α-tetralone enolate | 53% | Generally considered a milder and less reactive agent than Selectfluor®. Yields can be substrate-dependent. |
| Deoxo-Fluor® | gem-Difluorination | Benzophenone (analogous) | 63-90%[3] | Highly effective for the conversion of carbonyls to difluoromethylene groups. Data on tetralones is limited, but analogous transformations suggest high potential.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of fluorinated tetralones. Below are representative procedures for the α-fluorination and gem-difluorination of tetralone substrates.
α-Monofluorination of 1-Tetralone using Selectfluor®
Procedure:
To a solution of 1-tetralone (1.0 mmol) in acetonitrile (10 mL) at room temperature is added Selectfluor® (1.2 mmol). The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 2-fluoro-1-tetralone.
α-Monofluorination of 1-Tetralone using N-Fluorobenzenesulfonimide (NFSI)
Procedure:
To a solution of 1-tetralone (1.0 mmol) in tetrahydrofuran (THF) (10 mL) at -78 °C under a nitrogen atmosphere is added a solution of lithium diisopropylamide (LDA) (1.1 mmol in THF). The mixture is stirred at -78 °C for 30 minutes to form the lithium enolate. A solution of NFSI (1.2 mmol) in THF (5 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 2-fluoro-1-tetralone.
gem-Difluorination of 1-Tetralone using Deoxo-Fluor®
Procedure:
Caution: Deoxo-Fluor® is a moisture-sensitive and corrosive reagent. This reaction should be carried out in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere.
To a solution of 1-tetralone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a fluorinated ethylene propylene (FEP) tube under a nitrogen atmosphere is added Deoxo-Fluor® (2.5 mmol) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours. The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford 1,1-difluoro-1,2,3,4-tetrahydronaphthalene.[3]
Reaction Workflows and Mechanisms
The synthesis of fluorinated tetralones involves distinct chemical pathways depending on the fluorinating agent used. The following diagrams, generated using the DOT language, illustrate the generalized workflows for α-monofluorination and gem-difluorination.
The α-monofluorination of tetralones typically proceeds through an enol or enolate intermediate. In the presence of an electrophilic fluorine source like Selectfluor® or NFSI, the electron-rich enolate attacks the electrophilic fluorine atom, leading to the formation of the α-fluorotetralone.
References
A Validated High-Performance Liquid Chromatography Method for the Quantification of 6-Fluoro-1-tetralone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive evaluation of a newly validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Fluoro-1-tetralone, a key intermediate in the synthesis of various pharmacologically active compounds. The performance of this new HPLC method is objectively compared against an alternative Gas Chromatography (GC) method, providing essential experimental data to support its adoption in research and quality control settings.
Introduction to this compound and its Analytical Importance
This compound is a fluorinated aromatic ketone that serves as a versatile building block in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Tetralone derivatives have shown a broad spectrum of biological activities, including antibacterial, antitumor, and effects on the central nervous system.[2] Given its role in the development of novel therapeutics, the ability to accurately and reliably quantify this compound is paramount for ensuring the quality, consistency, and efficacy of final drug products. This necessitates the development and validation of robust analytical methods.
Methodology Comparison: A Data-Driven Approach
A novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7][8][9][10][11][12] Its performance characteristics were compared with a newly developed Gas Chromatography (GC) method. The following tables summarize the quantitative data obtained during the validation of both methods.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9991 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.1% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intraday | 0.45% | 0.82% | ≤ 2.0% |
| - Interday | 0.68% | 1.15% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.10 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.30 µg/mL | - |
| Robustness (% RSD) | < 1.5% | < 2.0% | ≤ 2.0% |
Table 2: System Suitability Test (SST) Results
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.3 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 3000 | N > 2000 |
| Resolution (Rs) | > 2.0 | > 1.8 | Rs > 1.5 |
Experimental Protocols
Detailed methodologies for the HPLC and GC methods are provided below.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by serial dilution.
-
Sample Preparation: The sample containing this compound was dissolved in acetonitrile to a final concentration within the linear range of the method.
Gas Chromatography (GC) Method
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a stationary phase suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Injection Mode: Split injection.
-
Standard and Sample Preparation: Similar to the HPLC method, with the solvent being suitable for GC analysis (e.g., dichloromethane).
Visualizing the Method Validation Workflow and Biological Context
To further elucidate the processes, the following diagrams illustrate the analytical method validation workflow and a potential biological pathway involving tetralone derivatives.
Conclusion and Recommendation
Based on the comprehensive validation data, the newly developed HPLC method demonstrates superior performance in terms of precision, sensitivity (lower LOD and LOQ), and system suitability compared to the GC method for the quantification of this compound. While both methods meet the fundamental requirements for accuracy and linearity, the HPLC method offers greater robustness and is generally more suitable for routine quality control analysis of this non-volatile compound. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking a reliable and validated analytical method for this compound.
References
- 1. myuchem.com [myuchem.com]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 6. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. The metabolism of tetralin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of 6-Fluoro-1-tetralone Derivatives: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
In Vitro Activity Comparison
The in vitro efficacy of tetralone and its derivatives has been evaluated across various therapeutic areas. The following tables summarize the quantitative data from studies on anticancer and antimicrobial activities of compounds structurally related to 6-Fluoro-1-tetralone.
Anticancer Activity of Tetralin-6-yl-pyrazoline and Related Derivatives
A study on novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives revealed their potential as anticancer agents. The in vitro cytotoxicity was assessed against two human cancer cell lines: HeLa (cervical carcinoma) and MCF-7 (breast carcinoma).[1][2][3][4]
| Compound ID | Chemical Scaffold | HeLa IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) |
| 3a | α,β-Unsaturated Ketone | 3.5 | 4.5 |
| 3b | α,β-Unsaturated Ketone | 10.5 | 15.2 |
| 4 | 2-Pyrazoline | > 50 | > 50 |
| 5a | 2-Thioxopyrimidine | 25.3 | 30.1 |
| 5b | 2-Thioxopyrimidine | > 50 | > 50 |
| 6a | 2-Oxopyridine | 7.1 | 12.5 |
| 6b | 2-Oxopyridine | 10.9 | 18.9 |
| 7a | 2-Thioxopyridine | 8.1 | 14.3 |
| 7b | 2-Thioxopyridine | 5.9 | 11.8 |
| 7c | 2-Thioxopyridine | 6.5 | 13.1 |
| 8a | 2-Iminopyridine | > 50 | > 50 |
| 8b | 2-Iminopyridine | > 50 | > 50 |
| 5-FU (control) | Fluoropyrimidine | Not Reported | Not Reported |
IC₅₀: The concentration of a drug that gives half-maximal response. 5-FU: 5-Fluorouracil, a standard chemotherapy agent.
Antibacterial and Antifungal Activity of Tetralone Derivatives
Several studies have highlighted the antimicrobial potential of tetralone derivatives. A series of novel aminoguanidine-tetralone derivatives were synthesized and evaluated for their antibacterial activity against a panel of ESKAPE pathogens and clinically resistant Staphylococcus aureus isolates.[5][6] Another study investigated the antibacterial and antifungal activities of newly synthesized α-tetralone derivatives.[7]
Table 2: In Vitro Antibacterial Activity of Aminoguanidine-Tetralone Derivatives [5]
| Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) |
| S. aureus ATCC 29213 | MRSA-2 | |
| 2D | 0.5 | 1 |
| Levofloxacin (control) | 0.25 | 0.5 |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.
Table 3: In Vitro Antimicrobial Activity of α-Tetralone Derivatives [7]
| Compound ID | Antibacterial (MIC, µg/mL) | Antifungal (MIC, µg/mL) |
| E. coli | S. aureus | |
| 2a | 31.25 | 62.5 |
| 2b | 62.5 | 31.25 |
| 2c | 125 | 62.5 |
| 2d | 31.25 | 125 |
| Vancomycin (control) | - | 1.95 |
| Ampicillin (control) | 62.5 | 125 |
| Cycloheximide (control) | - | - |
| Fluconazole (control) | - | - |
In Vivo Efficacy
Translating promising in vitro results into in vivo efficacy is a critical step in drug development. A study on novel tetralone derivatives containing an aminoguanidinium moiety demonstrated the in vivo antibacterial potential of compound 2D in a mouse skin abscess model.[5]
In Vivo Antibacterial Activity of Compound 2D
In a mouse skin abscess model infected with MRSA-2, compound 2D was administered intraperitoneally at doses of 5 and 10 mg/kg. The treatment resulted in a significant reduction in the abscess volume and bacterial load in the infected tissue compared to the vehicle control group. Histopathological analysis also showed reduced tissue damage in the treated groups.[5]
Table 4: In Vivo Efficacy of Compound 2D in a Mouse Skin Abscess Model [5]
| Treatment Group | Dose (mg/kg) | Abscess Volume Reduction (%) | Bacterial Load Reduction (log CFU/g tissue) |
| Vehicle Control | - | - | - |
| Compound 2D | 5 | Significant | Significant |
| Compound 2D | 10 | Significant | Significant |
CFU: Colony-Forming Units.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
In Vitro Anticancer Assay (MTT Assay)
The in vitro cytotoxicity of the tetralin-6-yl derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HeLa and MCF-7 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) of the tetralone derivatives were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: The test compounds were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial and fungal strains were cultured, and the inoculum was adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation and Incubation: The microtiter plates were inoculated with the microbial suspension and incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
In Vivo Mouse Skin Abscess Model
The in vivo antibacterial efficacy was evaluated using a mouse skin abscess model.
-
Animal Model: Female BALB/c mice were used for the study.
-
Infection: A subcutaneous injection of a suspension of MRSA-2 was administered to the backs of the mice to induce abscess formation.
-
Treatment: Twenty-four hours post-infection, the mice were randomly assigned to treatment groups and received intraperitoneal injections of the test compound or vehicle control once daily for three days.
-
Efficacy Evaluation: On day four, the mice were euthanized, and the abscesses were excised. The volume of the abscesses was measured, and the tissue was homogenized to determine the bacterial load (CFU/g of tissue).
-
Histopathology: A portion of the abscess tissue was fixed in formalin for histopathological examination.
Visualizations
Experimental Workflow for In Vitro and In Vivo Analysis
References
- 1. nbinno.com [nbinno.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcusaureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 6-Fluoro-1-tetralone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of 6-Fluoro-1-tetralone is a critical component of laboratory safety and environmental responsibility. Due to its fluorinated organic nature, this compound requires specific handling and disposal procedures to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
I. Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds persistent in the environment.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is the most critical step to ensure safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Experimental Protocol for Waste Collection:
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.
-
-
Properly Label the Waste Container:
-
As soon as the first drop of waste is added, the container must be clearly labeled.
-
The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
An accurate estimation of the concentration and volume of the waste.
-
Any other components present in the waste stream (e.g., solvents) with their approximate percentages.
-
-
-
Segregate from Other Waste Streams:
-
Crucially, do not mix halogenated organic waste, such as this compound, with non-halogenated organic waste. [2][3] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and complexity.
-
Do not mix with other types of hazardous waste such as acids, bases, or oxidizers unless it is part of a specific experimental waste stream.
-
-
Safe Accumulation of Waste:
-
Store the waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from sources of heat, open flames, and direct sunlight.
-
The waste container must remain closed at all times, except when actively adding waste.[3]
-
III. Disposal Procedures
Attempting to neutralize or treat this compound in the laboratory without a validated and approved procedure is not recommended due to the stability of the carbon-fluorine bond and the potential for generating hazardous byproducts. The primary and safest disposal method is through your institution's hazardous waste management program.
Step-by-Step Disposal Guidance:
-
Consult Institutional Guidelines:
-
Familiarize yourself with your institution's specific Environmental Health and Safety (EHS) protocols for hazardous waste disposal.
-
-
Arrange for Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.
-
Complete all required waste disposal forms with accurate information about the contents of the container.
-
-
Recommended Final Disposal Method:
-
The preferred method for the complete destruction of fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[4] This process has the capability to break the strong carbon-fluorine bonds and mineralize the compound.
-
Forbidden Disposal Methods:
-
DO NOT pour this compound or its solutions down the drain.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
-
DO NOT dispose of this chemical in the regular trash.
IV. Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
| Spill Size | Procedure |
| Small Spill | 1. Alert personnel in the immediate area. 2. Ensure adequate ventilation (use a chemical fume hood if the spill is within it). 3. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). 4. Carefully collect the absorbent material and any contaminated debris into a sealed, labeled container for hazardous waste. 5. Decontaminate the spill area with a suitable solvent, followed by soap and water. 6. Dispose of all cleanup materials as hazardous waste. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert others and contact your institution's emergency response team or EHS office immediately. |
Visualized Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Fluoro-1-tetralone
Essential Safety and Handling Guide for 6-Fluoro-1-tetralone
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining operational plans, personal protective equipment (PPE) requirements, and proper disposal methods.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound with detailed quantitative data was not publicly available at the time of this publication. The following recommendations are based on available safety information for this compound and structurally similar compounds. Always consult the specific SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department for final guidance.
Hazard Summary and Quantitative Data
While detailed toxicological data for this compound is limited, it is classified with a GHS warning for causing skin irritation (H315)[1]. Prudent handling as a potentially hazardous chemical is required. The table below summarizes key physical and safety information.
| Parameter | Information | Citation |
| GHS Classification | Warning: H315 - Causes skin irritation | [1] |
| Molecular Formula | C10H9FO | [1][2] |
| Molecular Weight | 164.18 g/mol | [3] |
| Appearance | Yellow Powder/Solid | [4] |
| Melting Point | 77 - 79 °C | [4] |
| Boiling Point | 171 °C @ 11 mmHg | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the handling area.[5]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be necessary if there is a splash hazard.[6]
-
Hand Protection: Wear chemical-resistant gloves. Given the skin irritation hazard, nitrile gloves are a suitable initial choice. Always check with the glove manufacturer for specific chemical compatibility and breakthrough times.
-
Body Protection: A standard laboratory coat is required to prevent skin contact. For tasks with a higher risk of contamination, consider chemical-resistant coveralls.[7]
-
Respiratory Protection: Under normal use within a chemical fume hood, respiratory protection is not typically required.[4] If airborne concentrations are expected to exceed exposure limits, a NIOSH/MSHA approved respirator must be used.[8]
3. General Handling:
4. In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent material.
-
Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[4]
-
Ensure adequate ventilation during cleanup.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the waste is pure this compound, a solution, or mixed with other chemical waste.
-
Segregate waste streams: Do not mix this compound waste with other laboratory waste unless compatibility has been confirmed.[11] It should be collected in a dedicated and properly labeled waste container.[12]
2. Containerization:
-
Use a chemically compatible, sealable container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
4. Final Disposal:
-
All chemical waste must be disposed of through your institution's EHS office.[11] They will arrange for collection by a licensed hazardous waste disposal company.
-
Empty containers should be thoroughly rinsed, and the label defaced before disposal in regular trash or recycling, in accordance with institutional policies.[11]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
